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  • Product: N-[4-(4-aminophenoxy)phenyl]acetamide
  • CAS: 2687-41-4

Core Science & Biosynthesis

Foundational

N-[4-(4-aminophenoxy)phenyl]acetamide molecular weight

An In-depth Technical Guide to the Molecular Weight of N-[4-(4-aminophenoxy)phenyl]acetamide Abstract This technical guide provides a comprehensive analysis of N-[4-(4-aminophenoxy)phenyl]acetamide, with a primary focus...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight of N-[4-(4-aminophenoxy)phenyl]acetamide

Abstract

This technical guide provides a comprehensive analysis of N-[4-(4-aminophenoxy)phenyl]acetamide, with a primary focus on the theoretical and experimental determination of its molecular weight. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental physicochemical properties of the compound. It details authoritative methods for its characterization, including mass spectrometry and nuclear magnetic resonance spectroscopy, and provides a validated synthetic pathway. The protocols and explanations are grounded in established scientific principles to ensure accuracy, reproducibility, and trustworthiness, reflecting field-proven insights and best practices.

Introduction and Scientific Context

N-[4-(4-aminophenoxy)phenyl]acetamide is a diaryl ether derivative characterized by a core structure linking two functionalized phenyl rings. Such motifs are of significant interest in medicinal chemistry and polymer science, often serving as key building blocks (scaffolds) for designing molecules with specific biological activities or material properties. The precise molecular weight of a compound is its most fundamental characteristic, serving as the bedrock for all stoichiometric calculations, analytical quantitation, and structural verification.

An erroneous molecular weight assignment can invalidate entire research pathways, leading to incorrect dosing in pharmacological studies, flawed kinetic models, and improper formulation development. Therefore, this guide emphasizes not just the value of the molecular weight but the rigorous, multi-faceted approach required for its definitive confirmation. As a Senior Application Scientist, the rationale behind selecting specific analytical techniques is to establish a self-validating system where orthogonal methods converge on a single, unambiguous result.

Core Physicochemical & Structural Properties

The identity of N-[4-(4-aminophenoxy)phenyl]acetamide is defined by its molecular structure and associated properties. These identifiers are crucial for database searches, regulatory submissions, and scientific communication.

PropertyValueSource
IUPAC Name N-[4-(4-aminophenoxy)phenyl]acetamidePubChem[1]
CAS Number 2687-41-4PubChem[1]
Molecular Formula C₁₄H₁₄N₂O₂PubChem[1]
Synonyms N-Acetyl-4,4'-diaminodiphenyl ether; 4'-(p-Aminophenoxy)acetanilidePubChem[1]

The molecular structure, depicted below, is foundational to understanding its properties.

Caption: 2D structure of N-[4-(4-aminophenoxy)phenyl]acetamide.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₁₄H₁₄N₂O₂) using the standard atomic weights of its constituent elements. It is essential to distinguish between different mass-related terms:

  • Nominal Mass: The integer mass of the most abundant isotope of each atom.

  • Average Molecular Weight (or Molar Mass): The weighted average of the masses of all naturally occurring isotopes of the atoms in the molecule. This is the value used for stoichiometric calculations in the laboratory (e.g., grams per mole).

  • Monoisotopic Mass: The sum of the exact masses of the most abundant isotope of each atom. This is the value measured by high-resolution mass spectrometry.

Calculation of Average Molecular Weight:

Using the standard atomic weights from the IUPAC:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

Molecular Weight = (14 × 12.011) + (14 × 1.008) + (2 × 14.007) + (2 × 15.999) = 168.154 + 14.112 + 28.014 + 31.998 = 242.278 g/mol

This calculated value aligns with publicly available database entries.[1][2][3]

Mass TypeValue (Da)Relevance
Average Molecular Weight 242.278Bulk stoichiometry (weighing)
Monoisotopic Mass 242.10553High-Resolution Mass Spectrometry
Nominal Mass 242Low-Resolution Mass Spectrometry

Authoritative Experimental Verification

Theoretical calculations must be confirmed by empirical data. Mass spectrometry is the gold standard for determining molecular weight, while NMR spectroscopy provides orthogonal confirmation of the molecular structure corresponding to that weight.

Mass Spectrometry (MS)

Expertise & Causality: For a polar, non-volatile molecule like N-[4-(4-aminophenoxy)phenyl]acetamide, Electrospray Ionization (ESI) is the preferred ionization technique. It is a "soft" method that minimizes fragmentation, ensuring the predominant species observed is the intact molecule, typically as a protonated adduct [M+H]⁺. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is critical. This allows for the measurement of the monoisotopic mass with high precision (typically <5 ppm error), which provides unambiguous confirmation of the elemental composition.

Experimental Protocol: High-Resolution ESI-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade methanol. Dilute this solution 1:100 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid is crucial for promoting protonation and enhancing the ESI signal.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF or Thermo Scientific Q Exactive Orbitrap).

  • Ionization Source Parameters (ESI, Positive Mode):

    • Capillary Voltage: +3.5 kV

    • Nozzle Voltage: 500 V

    • Drying Gas (N₂): 8 L/min at 325 °C

    • Sheath Gas (N₂): 11 L/min at 350 °C

    • Nebulizer Pressure: 35 psig

  • Mass Analyzer Parameters:

    • Acquisition Mode: Full Scan

    • Mass Range: m/z 100–500

    • Resolution: >20,000 (FWHM)

    • Data Acquisition: A reference mass standard (e.g., purine) should be infused concurrently to ensure continuous internal mass calibration.

  • Data Analysis:

    • The theoretical monoisotopic mass of the protonated molecule [C₁₄H₁₄N₂O₂ + H]⁺ is 243.11335 Da .

    • Search the acquired spectrum for a peak corresponding to this m/z value.

    • Confirm that the measured mass is within 5 ppm of the theoretical value and that the isotopic pattern matches the simulated pattern for C₁₄H₁₅N₂O₂⁺.

cluster_sample Sample Preparation cluster_ms Mass Spectrometer cluster_data Data Analysis Sample Compound in Solution (ACN/H₂O + 0.1% HCOOH) ESI Electrospray Ionization (Creates [M+H]⁺ ions) Sample->ESI Infusion Analyzer High-Resolution Analyzer (e.g., TOF, Orbitrap) ESI->Analyzer Ion Beam Detector Detector Analyzer->Detector Mass Separation Spectrum Mass Spectrum (Plot of Intensity vs. m/z) Detector->Spectrum Signal Result Result: Experimental Mass (e.g., 243.1131 Da) Spectrum->Result Peak Identification

Caption: Workflow for molecular weight verification by ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Trustworthiness: While MS confirms the mass, NMR confirms the unique atomic arrangement (constitution) of that mass. A clean NMR spectrum with the correct chemical shifts, integrations, and coupling patterns provides irrefutable evidence that the measured mass corresponds to the correct isomer, N-[4-(4-aminophenoxy)phenyl]acetamide, and not another compound with the same molecular formula.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent for this compound and its residual solvent peak does not interfere with key signals.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Reference the spectrum to the residual DMSO peak at δ 2.50 ppm.

  • Expected ¹H NMR Signals (Predicted):

    • ~δ 9.8-10.2 (s, 1H): Amide N-H proton.

    • ~δ 7.5-7.7 (d, 2H): Aromatic protons ortho to the acetamido group.

    • ~δ 6.8-7.0 (m, 4H): Overlapping aromatic protons from both rings.

    • ~δ 6.6-6.8 (d, 2H): Aromatic protons ortho to the amino group.

    • ~δ 5.0-5.3 (s, 2H): Amino N-H₂ protons (broad, may exchange).

    • ~δ 2.0-2.1 (s, 3H): Acetyl methyl (CH₃) protons.

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans with proton decoupling.

    • Reference the spectrum to the DMSO-d₆ carbon signals at δ 39.52 ppm.

  • Expected ¹³C NMR Signals (Predicted):

    • ~δ 168-170: Amide carbonyl carbon.

    • ~δ 115-155: 8 distinct aromatic carbon signals.

    • ~δ 24-25: Acetyl methyl carbon.

Corroborative Synthesis Protocol

To ensure the material being analyzed is indeed the target compound, a well-documented synthetic route is essential. The following two-step procedure is a reliable method for preparing N-[4-(4-aminophenoxy)phenyl]acetamide.

Step 1: Synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide (Williamson Ether Synthesis)

This step involves the nucleophilic aromatic substitution of fluorine from 1-fluoro-4-nitrobenzene by the phenoxide of N-(4-hydroxyphenyl)acetamide (Paracetamol).

  • To a stirred solution of N-(4-hydroxyphenyl)acetamide (15.1 g, 100 mmol) in 200 mL of dimethylformamide (DMF), add anhydrous potassium carbonate (20.7 g, 150 mmol).

  • Add 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 1 L of ice-cold water.

  • The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to yield the nitro-intermediate.

Step 2: Synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide (Nitro Group Reduction)

The nitro group of the intermediate is selectively reduced to a primary amine.

  • Suspend the crude N-[4-(4-nitrophenoxy)phenyl]acetamide (27.2 g, ~100 mmol) in 250 mL of ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 500 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 3-4 hours. The reaction is typically exothermic.

  • Cool the mixture and carefully adjust the pH to ~8-9 by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The resulting slurry is filtered through a pad of celite to remove tin salts.

  • The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, N-[4-(4-aminophenoxy)phenyl]acetamide. Purification can be achieved by recrystallization from an ethanol/water mixture.

Paracetamol N-(4-hydroxyphenyl)acetamide Intermediate N-[4-(4-nitrophenoxy)phenyl]acetamide Paracetamol->Intermediate K₂CO₃, DMF 100 °C Nitrofluorobenzene 1-Fluoro-4-nitrobenzene Nitrofluorobenzene->Intermediate Product N-[4-(4-aminophenoxy)phenyl]acetamide Intermediate->Product Reflux ReducingAgent SnCl₂·2H₂O / EtOH ReducingAgent->Product

Caption: Synthetic pathway for N-[4-(4-aminophenoxy)phenyl]acetamide.

Safety and Handling

While a specific safety data sheet for N-[4-(4-aminophenoxy)phenyl]acetamide is not widely available, its structure suggests handling precautions consistent with other aromatic amines and fine chemical powders.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.[4]

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with soap and water.[6]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[6]

    • Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

The molecular weight of N-[4-(4-aminophenoxy)phenyl]acetamide is theoretically calculated to be 242.278 g/mol . This value is authoritatively confirmed through high-resolution mass spectrometry, which measures a monoisotopic mass of 242.10553 Da . Orthogonal verification of the compound's structure via NMR spectroscopy is crucial to ensure the measured mass corresponds to the correct chemical entity. The protocols and rationale detailed in this guide provide a robust framework for the synthesis, characterization, and safe handling of this compound, adhering to the highest standards of scientific integrity for research and development professionals.

References

  • The Royal Society of Chemistry. (2014). Supplementary Information. RSC Publishing.
  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). Cheméo. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[4-(4-aminophenoxy)phenyl]acetamide. PubChem Compound Database. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Uppu, R. M. (2023). N-(4-Hydroxyphenyl)acetamide. ResearchGate. [Link]

  • NIST. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST Chemistry WebBook. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. [Link]

  • SpectraBase. 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. SpectraBase. [Link]

  • Jasinski, J. P., et al. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Carl ROTH. [Link]

  • NIST. (n.d.). Acetamide, N-(4-aminophenyl)-. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. RSC Publishing. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. NJ.gov. [Link]

Sources

Exploratory

N-[4-(4-aminophenoxy)phenyl]acetamide: A Comprehensive Technical Guide to Material Safety

For Researchers, Scientists, and Drug Development Professionals Introduction N-[4-(4-aminophenoxy)phenyl]acetamide is a chemical compound with potential applications in pharmaceutical and materials science research. As w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(4-aminophenoxy)phenyl]acetamide is a chemical compound with potential applications in pharmaceutical and materials science research. As with any chemical substance, a thorough understanding of its properties and potential hazards is paramount for safe handling and use in a laboratory setting. This technical guide provides a comprehensive overview of the material safety information for N-[4-(4-aminophenoxy)phenyl]acetamide, compiled from available data and analysis of structurally related compounds. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this substance responsibly and effectively.

Chemical Identification

A clear identification of the substance is the first step in ensuring safe handling.

Identifier Value Source
Chemical Name N-[4-(4-aminophenoxy)phenyl]acetamidePubChem[1]
CAS Number 2687-41-4PubChem[1]
Molecular Formula C₁₄H₁₄N₂O₂PubChem[1]
Molecular Weight 242.27 g/mol PubChem[1]
Synonyms N-(4-(4-Aminophenoxy)phenyl)acetamide, N-Acetyl-4,4'-diaminodiphenyl ether, 4'-(p-Aminophenoxy)acetanilidePubChem[1]

digraph "Chemical_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1[label="H"]; C7 [label="C"]; O1 [label="O"]; C8 [label="C"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; O2 [label="O"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; N2 [label="N"]; H5[label="H"]; H6[label="H"];

// Benzene ring 1 with acetamide group C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- N1; N1 -- H1; N1 -- C7; C7 -- O1 [style=double]; C7 -- C8; C8 -- H2; C8 -- H3; C8 -- H4;

// Ether linkage C1 -- O2;

// Benzene ring 2 with amino group O2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C12 -- N2; N2 -- H5; N2 -- H6; }

Figure 1: Chemical Structure of N-[4-(4-aminophenoxy)phenyl]acetamide

Hazard Identification and Precautionary Measures

Potential Health Effects:

  • Eye Irritation: Similar compounds can cause serious eye irritation.[2]

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[2]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2]

  • Harmful if Swallowed: Some related compounds are harmful if swallowed.[2]

Precautionary Statements:

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Use only outdoors or in a well-ventilated area.[3]

  • Do not eat, drink, or smoke when using this product.[4]

Hazard_Warning hazard Hazard Identification Potential for eye, skin, and respiratory irritation. May be harmful if swallowed. Handle with care, avoiding dust generation.

Figure 2: Summary of Potential Hazards

First-Aid Measures

In the event of exposure, prompt and appropriate first-aid is crucial. The following measures are recommended based on best practices for handling similar chemical compounds.

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: In case of skin contact, immediately wash with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[3]

  • Eye Contact: If the substance comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[3]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize risk.

Handling:

  • Handle in a well-ventilated place.[5]

  • Wear suitable protective clothing, including gloves and eye/face protection.[3]

  • Avoid contact with skin and eyes.[3]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools.[5]

Storage:

  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[4]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are vital for minimizing exposure.

Engineering Controls:

  • Ensure adequate ventilation, especially in enclosed areas.

  • Use a chemical fume hood when handling significant quantities or if dust is generated.

Personal Protective Equipment:

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]

  • Skin Protection: Wear nitrile rubber gloves and a laboratory coat.[4]

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator for dusts.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of N-[4-(4-aminophenoxy)phenyl]acetamide.

Property Value Source
Physical State Solid (predicted)-
Molecular Weight 242.27 g/mol PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 242.105527694 DaPubChem[1]
Monoisotopic Mass 242.105527694 DaPubChem[1]
Topological Polar Surface Area 64.4 ŲPubChem[1]
Heavy Atom Count 18PubChem[1]

Stability and Reactivity

Understanding the stability and reactivity of a substance is critical for safe storage and handling.

  • Chemical Stability: The material is expected to be stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[6]

  • Possibility of Hazardous Reactions: Aromatic amines can be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[5]

  • Conditions to Avoid: Avoid generation of dust, and exposure to heat, sparks, or open flames.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Toxicological Information

No specific toxicological data for N-[4-(4-aminophenoxy)phenyl]acetamide was found. The information below is inferred from structurally related compounds.

  • Acute Toxicity: Likely to be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Irritation: May cause serious eye irritation.

  • Carcinogenicity: Some related aromatic amines and acetamides are classified as potential carcinogens. For example, the related compound N-(4-Ethoxyphenyl)acetamide (Phenacetin) is classified as Carc. 1B.[6] Therefore, this compound should be handled with caution as a potential carcinogen until further data is available.

Experimental Protocols

Safe Weighing and Handling of Solid N-[4-(4-aminophenoxy)phenyl]acetamide:

  • Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure a chemical fume hood is operational.

  • Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent paper.

  • Weighing: Use a microbalance within a fume hood or a balance enclosure to minimize dust dispersion. Use a spatula to carefully transfer the solid to a tared weighing paper or container.

  • Transfer: To transfer the weighed solid to a reaction vessel, gently tap the weighing paper or use a powder funnel.

  • Cleanup: Clean any spills immediately. Wipe down the work surface and spatula with a damp cloth. Dispose of all contaminated materials (weighing paper, absorbent paper, gloves) in a designated chemical waste container.

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete.

Safe_Handling_Workflow A Don PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound in Enclosure B->C D Transfer to Reaction Vessel C->D E Clean Up Spills and Work Area D->E F Dispose of Waste E->F G Wash Hands F->G

Figure 3: Workflow for Safe Handling of Solid N-[4-(4-aminophenoxy)phenyl]acetamide

Ecological Information

No specific ecological data is available for N-[4-(4-aminophenoxy)phenyl]acetamide. It is recommended to prevent its release into the environment. Do not let the chemical enter drains.[5]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]

Transport Information

There is no specific data available for the transport of N-[4-(4-aminophenoxy)phenyl]acetamide. It is not expected to be regulated as a hazardous material for transportation, but it is advisable to consult with your institution's environmental health and safety department for specific guidance.

Regulatory Information

No specific regulatory information was found for this compound. Users should consult local regulations to ensure compliance.

Conclusion

This technical guide provides a detailed overview of the material safety considerations for N-[4-(4-aminophenoxy)phenyl]acetamide. While a complete, officially sanctioned MSDS is not currently available, the information presented, based on data from reliable sources and analysis of analogous compounds, offers a strong foundation for its safe handling in a research environment. By adhering to the principles of good laboratory practice and the specific precautions outlined in this document, researchers can minimize risks and work safely with this compound.

References

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • Smajlagić, A., Srabović, M., Ademović, Z., Pehlić, E., Huremović, M., & Huseinović, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals, 10(2), 63-68.
  • Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide - Carl ROTH. (n.d.). Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 104-107.
  • N-[4-(4-aminophenoxy)phenyl]acetamide | C14H14N2O2 | CID 17594 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 4'-Aminoacetophenone - Carl ROTH. (n.d.). Retrieved from [Link]

  • Uppu, R. M. (2023). N-(4-Hydroxyphenyl)acetamide.
  • Acetamide - SAFETY DATA SHEET - PENTA. (2023). Retrieved from [Link]

  • Acetamide - Hazardous Substance Fact Sheet. (2017). New Jersey Department of Health. Retrieved from [Link]

  • Nigar, A., Akhter, Z., & Tahir, M. N. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide.

Sources

Foundational

Potential biological activity of N-[4-(4-aminophenoxy)phenyl]acetamide

An In-depth Technical Guide to the Potential Biological Activities of N-[4-(4-aminophenoxy)phenyl]acetamide Executive Summary N-[4-(4-aminophenoxy)phenyl]acetamide is a fascinating molecule whose structural architecture,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of N-[4-(4-aminophenoxy)phenyl]acetamide

Executive Summary

N-[4-(4-aminophenoxy)phenyl]acetamide is a fascinating molecule whose structural architecture, featuring a central phenoxy ether linkage between an acetanilide and an aniline moiety, positions it as a compound of significant interest for therapeutic development. Its resemblance to established pharmaceutical agents, such as phenacetin and paracetamol, provides a strong rationale for investigating its potential analgesic and anti-inflammatory properties. Furthermore, the broader class of acetamide and phenoxy derivatives has demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial effects. This guide provides a comprehensive framework for the systematic evaluation of N-[4-(4-aminophenoxy)phenyl]acetamide, outlining its hypothesized biological activities, detailed experimental protocols for validation, and critical toxicological considerations. It is designed to empower researchers and drug development professionals to unlock the therapeutic potential of this promising chemical entity.

Introduction to N-[4-(4-aminophenoxy)phenyl]acetamide

N-[4-(4-aminophenoxy)phenyl]acetamide, also known as N-Acetyl-4,4'-diaminodiphenyl ether, is an aromatic ether derivative.[1] Its core structure is analogous to phenacetin, a once-popular analgesic, suggesting a potential for interaction with pathways involved in pain and inflammation.[2] The acetamide group is a common pharmacophore found in numerous biologically active compounds, contributing to a molecule's stability and receptor-binding capabilities.[3] The presence of both a primary aromatic amine and an acetamide group on a diphenyl ether scaffold offers multiple points for metabolic transformation and biological interaction, making a thorough investigation of its activity profile imperative.

This document serves as a technical whitepaper, moving from foundational chemical properties to a structured, hypothesis-driven exploration of its potential therapeutic applications. We will detail the causality behind experimental choices and provide robust, self-validating protocols to ensure scientific integrity.

Physicochemical Properties and Synthesis Overview

A foundational understanding of the compound's properties is critical for any experimental design, influencing solubility, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name N-[4-(4-aminophenoxy)phenyl]acetamidePubChem[1]
Molecular Formula C₁₄H₁₄N₂O₂PubChem[1]
Molecular Weight 242.28 g/mol BenchChem[4]
CAS Number 2687-41-4PubChem[1]
Synonyms N-Acetyl-4,4'-diaminodiphenyl ether, 4'-(p-Aminophenoxy)acetanilidePubChem[1]

Synthesis Rationale: The synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide can be logically approached via the acetylation of 4-(4-aminophenoxy)aniline. This strategy is analogous to established methods for synthesizing N-phenylacetamide derivatives, which often involve the acylation of an aniline precursor.[5] A plausible route would involve reacting 4-(4-aminophenoxy)aniline with acetic anhydride or acetyl chloride under controlled conditions to selectively acetylate one of the amino groups.

Hypothesized Biological Activities and Mechanistic Rationale

The structural motifs within N-[4-(4-aminophenoxy)phenyl]acetamide suggest several promising avenues for biological investigation.

Analgesic and Anti-inflammatory Potential

The most direct hypothesis stems from the compound's structural similarity to phenacetin and its active metabolite, paracetamol (acetaminophen).[2] These drugs exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—lipid compounds that mediate pain, fever, and inflammation.[2][4] It is therefore plausible that N-[4-(4-aminophenoxy)phenyl]acetamide or its metabolites could inhibit COX-1 and/or COX-2, leading to reduced prostaglandin production. Furthermore, some research indicates that acetaminophen's analgesic effects may be mediated in the brain by a metabolite, AM404, which interacts with the endocannabinoid system.[6][7]

Anticancer Potential

The acetamide and phenoxy scaffolds are prevalent in modern oncology research.[3][8]

  • Cytotoxicity: N-phenylacetamide derivatives have demonstrated direct cytotoxic effects against various cancer cell lines, including prostate (PC3) and breast (MCF-7).[9]

  • Apoptosis Induction: Many small-molecule anticancer agents function by inducing programmed cell death (apoptosis). Studies on related compounds suggest that this could be a viable mechanism. For example, novel phenoxy acetamide derivatives have been shown to be potent apoptosis inducers in HepG2 liver cancer cells.[3]

  • Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. Certain derivatives of the core structure have been shown to suppress angiogenesis, presenting another potential anticancer mechanism.[10]

Antimicrobial Potential

The global challenge of antimicrobial resistance necessitates the discovery of novel chemical scaffolds. Acetamide derivatives have been a fruitful area of exploration.

  • Antibacterial Activity: A series of new N-phenylacetamide derivatives incorporating a thiazole moiety exhibited promising in vitro activity against several bacterial species, including Xanthomonas oryzae.[5] The mechanism was suggested to involve the rupture of the bacterial cell membrane.[5]

  • Antifungal Activity: Other studies have demonstrated that novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues possess both antibacterial and antifungal properties.[11]

Integrated Experimental Workflow for Activity Profiling

A phased, systematic approach is essential to efficiently evaluate the biological potential of N-[4-(4-aminophenoxy)phenyl]acetamide. The following workflow outlines a logical progression from broad screening to more specific mechanistic studies.

G cluster_0 Phase 1: Primary In Vitro Screening cluster_2 Phase 3: Lead Optimization & In Vivo Models A Compound Synthesis & Characterization B Anticancer Screening (MTT Assay vs. Panel of Cancer Cell Lines) A->B Test Compound C Antimicrobial Screening (Broth Microdilution vs. Bacterial/Fungal Panel) A->C Test Compound D Preliminary Toxicity (MTT Assay vs. Normal Cell Line, e.g., Vero) A->D Test Compound F Apoptosis Assay (e.g., Annexin V/PI Staining) B->F G Mechanism of Antibacterial Action (e.g., Cell Membrane Integrity) C->G E Anti-inflammatory Assay (COX Inhibition Assay) D->E If Low Toxicity H Structure-Activity Relationship (SAR) Studies E->H F->H G->H I In Vivo Efficacy & Toxicology Studies H->I

Caption: High-level experimental workflow for evaluating N-[4-(4-aminophenoxy)phenyl]acetamide.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity.

Protocol 5.1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells, a primary indicator of cytotoxic or anti-proliferative activity.[3]

1. Cell Culture:

  • Select a panel of human cancer cell lines (e.g., MCF-7 (breast), HCT116 (colon), HepG2 (liver)).[10]

  • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed 5,000-10,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for attachment.

3. Compound Treatment:

  • Prepare a stock solution of N-[4-(4-aminophenoxy)phenyl]acetamide in DMSO.

  • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Replace the media in the wells with the media containing the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate for 48-72 hours.

4. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 5.2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

1. Inoculum Preparation:

  • Select a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Culture the microbes overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Dilute the culture to achieve a standardized inoculum density of approximately 5 x 10⁵ CFU/mL.

2. Plate Preparation:

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth, starting from a high concentration (e.g., 256 µg/mL).

  • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). Use a standard antibiotic (e.g., Ciprofloxacin, Fluconazole) as a reference.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well (except the negative control).

  • Incubate the plate at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

4. Determining MIC:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

  • Absorbance can also be read on a plate reader to quantify growth inhibition.

Protocol 5.3: Potential Apoptotic Pathway

Should the compound exhibit significant anticancer activity, a likely mechanism is the induction of apoptosis. The diagram below illustrates a simplified intrinsic apoptotic pathway that could be investigated.

G compound N-[4-(4-aminophenoxy)phenyl]acetamide stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) compound->stress bcl2 Bcl-2 Family (Bax/Bak Activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cytoC Cytochrome c Release mito->cytoC apaf1 Apaf-1 cytoC->apaf1 cas9 Caspase-9 (Initiator) apaf1->cas9 forms Apoptosome cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis executes

Caption: Hypothesized intrinsic apoptosis pathway induced by the test compound.

Toxicological Considerations: Learning from Analogs

The structural relationship to phenacetin and acetaminophen mandates a proactive approach to toxicology.

  • Nephrotoxicity and Carcinogenicity: Phenacetin was withdrawn due to its association with kidney damage and cancer.[13] Early assessment of kidney cell toxicity (e.g., using HK-2 cell lines) and genotoxicity (e.g., Ames test) is crucial.

  • Hepatotoxicity: Acetaminophen overdose is a leading cause of acute liver failure, mediated by the toxic metabolite NAPQI.[6] It is vital to investigate the metabolic profile of N-[4-(4-aminophenoxy)phenyl]acetamide to determine if similar reactive quinone-imine species can be formed. In vitro assays using liver microsomes or hepatocyte cell lines (e.g., HepG2) can provide initial insights.

A preliminary therapeutic index can be calculated by comparing the IC₅₀ in cancer cell lines to the IC₅₀ in a normal, non-cancerous cell line (e.g., Vero or primary human fibroblasts). A higher ratio indicates greater selectivity for cancer cells.

Conclusion and Future Directions

N-[4-(4-aminophenoxy)phenyl]acetamide stands as a molecule with considerable, albeit unproven, therapeutic potential. Its structural heritage suggests a strong possibility of analgesic and anti-inflammatory effects, while the broader chemical classes to which it belongs have shown promise in oncology and antimicrobial research. The experimental framework detailed in this guide provides a clear and robust pathway for systematically evaluating these potential activities.

Positive results from the initial in vitro screening phases should be followed by more detailed mechanistic studies, structure-activity relationship (SAR) analyses to create more potent and selective analogs, and eventual progression into preclinical in vivo models to assess efficacy and safety in a whole-organism context. The journey from a promising molecule to a therapeutic agent is long, but for N-[4-(4-aminophenoxy)phenyl]acetamide, the scientific rationale for embarking on this journey is compelling.

References

  • Patsnap Synapse. (2024). What is the mechanism of Phenacetin?
  • Benchchem. N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide.
  • Benchchem. Comparative Biological Activities of N-phenylacetamide Derivatives: A Guide for Researchers.
  • National Center for Biotechnology Information. (n.d.). Phenacetin. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A.
  • El-Sayed, R., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PMC, PubMed Central.
  • ChemicalBook. (2024). Phenacetin: A Comprehensive Overview for Chemistry Professionals.
  • Ghlichloo, I., & Gerriets, V. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed Central.
  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. PMC, NIH.
  • Li, Y., et al. (2022). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.
  • Maccioni, E., et al. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH.
  • Jayadevappa, H. P., et al. (2025). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate.
  • Chen, J., et al. (2018). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI.
  • National Center for Biotechnology Information. (n.d.). N-[4-(4-aminophenoxy)phenyl]acetamide. PubChem.
  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • Köfalvi, A., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. Frontiers.

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Exploratory

A Senior Application Scientist's Guide to N-[4-(4-aminophenoxy)phenyl]acetamide: Procurement, Quality Control, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the N-[4-(4-aminophenoxy)phenyl]acetamide Scaffold in Medicinal Chemistry N-[4-(4-aminophenoxy)phenyl]acetamide, a diar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-[4-(4-aminophenoxy)phenyl]acetamide Scaffold in Medicinal Chemistry

N-[4-(4-aminophenoxy)phenyl]acetamide, a diaryl ether derivative, represents a privileged scaffold in modern medicinal chemistry. Its structural motif, characterized by two phenyl rings linked by an ether bond and further decorated with an acetamide and an amino group, provides a versatile platform for the design and synthesis of novel bioactive molecules. The inherent conformational flexibility of the diaryl ether linkage, combined with the hydrogen bonding capabilities of the amide and amine functionalities, allows for intricate and specific interactions with a wide array of biological targets. This unique combination of features has led to the exploration of this scaffold in various therapeutic areas, including oncology and infectious diseases.[1]

This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the critical aspects of sourcing and utilizing N-[4-(4-aminophenoxy)phenyl]acetamide. Moving beyond a simple list of suppliers, this document provides a comprehensive framework for strategic procurement, rigorous quality assessment, and informed application of this valuable chemical entity in a research and development setting.

The Chemical Landscape: Properties of N-[4-(4-aminophenoxy)phenyl]acetamide

A thorough understanding of the physicochemical properties of N-[4-(4-aminophenoxy)phenyl]acetamide is fundamental to its effective use in research.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂PubChem[2]
Molecular Weight 242.27 g/mol PubChem[2]
CAS Number 2687-41-4PubChem[2]
Appearance White to off-white solidSigma-Aldrich[3]
IUPAC Name N-[4-(4-aminophenoxy)phenyl]acetamidePubChem[2]
Synonyms N-(4-(4-Aminophenoxy)phenyl)acetamide, N-Acetyl-4,4'-diaminodiphenyl ether, 4'-(p-Aminophenoxy)acetanilidePubChem[2]

Strategic Sourcing: Identifying and Qualifying Suppliers

The selection of a reliable supplier is a critical first step that can significantly impact the reproducibility and success of your research. The market for N-[4-(4-aminophenoxy)phenyl]acetamide ranges from suppliers of small-quantity, high-purity materials for initial screening to bulk manufacturers for later-stage development.

Key Supplier Categories:
  • Research Chemical Suppliers: These vendors specialize in providing a wide range of chemical compounds in small quantities, typically for research and development purposes. They often provide detailed analytical data and are suitable for initial exploratory studies.

  • Fine Chemical Manufacturers: These companies can produce N-[4-(4-aminophenoxy)phenyl]acetamide on a larger scale, often with the capability for custom synthesis and process optimization. They are key partners for preclinical and early-phase clinical development.

  • Reference Standard Suppliers: For analytical development and quality control, it is crucial to source a well-characterized reference standard from a reputable supplier.

Prominent Suppliers of N-[4-(4-aminophenoxy)phenyl]acetamide and Related Compounds:
SupplierSpecializationNotes
Sigma-Aldrich (Merck) Research chemicals, analytical standardsOffers N-(4-(4-Aminophenoxy)phenyl)acetamide with specified purity levels.[3]
BLDpharm Research chemicals, building blocksLists N-(4-((4-Hydroxyphenyl)amino)phenyl)acetamide, a related compound.[4]
Simson Pharma API impurities, reference standards, custom synthesisProvides N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide and emphasizes the availability of a Certificate of Analysis.
Lotusfeet Pharma API impurities, reference standards, custom synthesisSupplies N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, catering to the pharmaceutical industry.[5]
Benchchem Research chemicals, biochemicalsOffers a technical guide on the purity and quality standards of a related compound, n-[4-(dimethylamino)phenyl]acetamide.[6]
Fisher Scientific Broad range of laboratory suppliesDistributes products from various manufacturers, including those who may supply the target compound or its analogs.
The Supplier Qualification Workflow: A Self-Validating System

A robust supplier qualification process is essential to mitigate risks associated with chemical purity, batch-to-batch consistency, and supply chain reliability.

SupplierQualification A Initial Supplier Identification (Databases, Literature, Word-of-Mouth) B Request for Information (RFI) - Company Profile - Manufacturing Capabilities - Quality Management System (QMS) A->B C Technical Data Request - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Synthesis Route Overview B->C D Sample Request & In-house Analysis - Verify Identity & Purity - Compare with Stated Specifications C->D D->A If results are unsatisfactory E On-site or Virtual Audit (For critical/large-scale supply) - Assess Facilities & Processes D->E If results are satisfactory F Approved Supplier List (ASL) E->F

Caption: A workflow for qualifying suppliers of critical chemical reagents.

Quality Control and Analytical Validation: Ensuring Experimental Integrity

The adage "garbage in, garbage out" is particularly pertinent in drug discovery. Rigorous quality control of starting materials is non-negotiable.

The Certificate of Analysis (CoA): A Critical First Look

The CoA is a document provided by the supplier that certifies the quality and purity of a specific batch of a chemical. A comprehensive CoA for N-[4-(4-aminophenoxy)phenyl]acetamide should include:

  • Product Information: Name, CAS number, molecular formula, and batch number.

  • Physical Properties: Appearance, melting point.

  • Analytical Test Results:

    • Identity: Confirmation of the chemical structure, typically by ¹H NMR and/or Mass Spectrometry.

    • Purity: Usually determined by HPLC, expressed as a percentage.

    • Residual Solvents: Analysis by Gas Chromatography (GC) to quantify any remaining solvents from the synthesis.

    • Water Content: Determined by Karl Fischer titration.

  • Date of Analysis and Retest Date.

Safety Data Sheet (SDS): A Guide to Safe Handling

The SDS provides essential information on the potential hazards of a chemical and how to handle it safely. Key sections to review for N-[4-(4-aminophenoxy)phenyl]acetamide include:

  • Hazards Identification: Potential health effects (e.g., skin/eye irritation).[7]

  • First-Aid Measures: Immediate actions to take in case of exposure.[8]

  • Fire-Fighting Measures: Suitable extinguishing media.

  • Handling and Storage: Recommendations for safe storage conditions (e.g., in a well-ventilated place, away from incompatible materials).[9]

  • Personal Protective Equipment (PPE): Recommended gloves, eye protection, and respiratory protection.[7][10]

In-House Analytical Verification: The Gold Standard

While supplier documentation is a valuable starting point, in-house analytical verification is crucial to confirm the identity and purity of the received material.

Reverse-phase HPLC is a powerful technique for determining the purity of N-[4-(4-aminophenoxy)phenyl]acetamide and identifying any related impurities.

Illustrative HPLC Protocol:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method allows for the separation of the main compound from potential impurities, which may include starting materials or by-products from the synthesis.[11] For mass spectrometry compatible applications, formic acid is a suitable mobile phase modifier.[12]

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of N-[4-(4-aminophenoxy)phenyl]acetamide.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic protons will appear as a series of doublets and multiplets in the range of δ 6.5-8.0 ppm.

  • The amide proton (NH) will typically be a singlet around δ 9.0-10.0 ppm.

  • The amine protons (NH₂) will appear as a broad singlet.

  • The methyl protons of the acetyl group will be a sharp singlet around δ 2.0 ppm.

Mass spectrometry confirms the molecular weight of the compound. For N-[4-(4-aminophenoxy)phenyl]acetamide, the expected [M+H]⁺ ion would be at m/z 243.27.

AnalyticalWorkflow A Received N-[4-(4-aminophenoxy)phenyl]acetamide B Visual Inspection (Color, Form) A->B C HPLC Analysis (Purity Assessment) B->C C->A Reject if impure D NMR Spectroscopy (Structural Confirmation) C->D If purity is acceptable D->A Reject if structure is incorrect E Mass Spectrometry (Molecular Weight Verification) D->E If structure is confirmed E->A Reject if MW is incorrect F Release for Research Use E->F If MW is correct

Caption: A typical analytical workflow for the in-house quality control of a chemical reagent.

The Role of N-[4-(4-aminophenoxy)phenyl]acetamide in Drug Discovery

The N-phenylacetamide moiety and the broader diaryl ether scaffold are present in numerous biologically active compounds, making N-[4-(4-aminophenoxy)phenyl]acetamide a valuable starting material or fragment for the synthesis of new chemical entities.[13]

A Versatile Scaffold for Bioactive Compound Synthesis

The presence of a primary aromatic amine and an acetamide group provides two key points for chemical modification. The amine can be readily derivatized through reactions such as acylation, sulfonylation, and reductive amination to introduce a wide range of functional groups and explore structure-activity relationships (SAR).[1]

For example, the synthesis of novel antibacterial agents has been achieved by modifying the N-phenylacetamide scaffold.[1] In one study, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and showed promising in vitro antibacterial activities.[1]

Application in the Development of Novel Therapeutics

The N-phenyl-2-(phenyl-amino) acetamide template has been identified as a promising starting point for the development of novel anticoagulants.[13] The structural features of this scaffold allow for the design of potent and selective inhibitors of coagulation factors.

Furthermore, acetamide derivatives, in general, have been investigated for a wide range of pharmacological activities, including analgesic and anti-inflammatory properties.[14] The N-[4-(4-aminophenoxy)phenyl]acetamide structure can serve as a foundational element for the design of new non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of therapeutic agents. The core structure is reminiscent of paracetamol (N-(4-hydroxyphenyl)acetamide), a widely used analgesic and antipyretic, suggesting that derivatives of N-[4-(4-aminophenoxy)phenyl]acetamide may also possess interesting pharmacological profiles.

Conclusion

N-[4-(4-aminophenoxy)phenyl]acetamide is more than just a chemical reagent; it is a strategic asset in the modern drug discovery pipeline. Its versatile structure and proven utility as a scaffold for the synthesis of bioactive molecules make it a valuable tool for medicinal chemists. By implementing a rigorous supplier qualification process, conducting thorough in-house quality control, and understanding the broader context of its application in medicinal chemistry, researchers can unlock the full potential of this important building block and accelerate the discovery of new and effective therapeutics.

References

  • PubChem. N-[4-(4-aminophenoxy)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Open Access Journals. Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

  • PASL. N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. [Link]

  • SIELC Technologies. Separation of N-(4-((4-((4-Hydroxyphenyl)amino)phenyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. [Link]

  • PubChem. N-[4-(4-Nitrophenoxy)phenyl]acetamide. [Link]

  • ResearchGate. HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),... [Link]

  • Cytiva Life Sciences. Certificates. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminophenol. [Link]

  • Lotusfeet Pharma. N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide 93629-82-4. [Link]

  • CAS Common Chemistry. N-[4-(4-Aminophenoxy)phenyl]acetamide. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • PENTA. Acetamide - SAFETY DATA SHEET. [Link]

  • NJ.gov. Acetamide - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. (PDF) N-(4-Hydroxyphenyl)acetamide. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Three-Step Synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide

Abstract This document provides a comprehensive, field-tested guide for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide, a valuable chemical intermediate for materials science and pharmaceutical research. The prot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide, a valuable chemical intermediate for materials science and pharmaceutical research. The protocol is designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability. This multi-step synthesis proceeds through the formation of a nitro-substituted diaryl ether, followed by selective acylation and subsequent reduction to yield the target molecule. Each stage is supported by detailed experimental procedures, characterization guidelines, and critical safety information, establishing a self-validating framework for producing high-purity N-[4-(4-aminophenoxy)phenyl]acetamide.

Introduction and Significance

N-[4-(4-aminophenoxy)phenyl]acetamide is a derivative of 4,4'-oxydianiline (ODA), a critical monomer used in the production of high-performance polyimides like Kapton due to its ability to impart thermal stability and mechanical strength.[1][2] By selectively modifying one of the amine functionalities, N-[4-(4-aminophenoxy)phenyl]acetamide becomes a versatile building block. The remaining primary amine can be used for further derivatization or polymerization, while the acetamide group modulates the molecule's solubility, reactivity, and hydrogen-bonding capabilities. This makes it a compound of interest for developing novel polymers with tailored properties, as well as a potential intermediate in the synthesis of pharmaceutically active compounds.[3]

The synthetic strategy detailed herein was chosen for its reliability and control over selectivity, avoiding the challenges of direct mono-acetylation of the highly symmetric 4,4'-oxydianiline. The three-step pathway involves:

  • Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-(4-nitrophenoxy)aniline via the reaction of 4-aminophenol with 1-fluoro-4-nitrobenzene.

  • Amide Formation: Acetylation of the synthesized 4-(4-nitrophenoxy)aniline to form N-[4-(4-nitrophenoxy)phenyl]acetamide.

  • Nitro Group Reduction: Reduction of the nitro group to a primary amine, yielding the final product, N-[4-(4-aminophenoxy)phenyl]acetamide.

This approach ensures a regiochemically defined product and utilizes well-established, high-yielding reactions common in organic synthesis.

Overall Synthetic Pathway

The complete synthesis is a three-step process starting from commercially available reagents. The pathway is designed to be robust and scalable for laboratory settings.

G cluster_0 Overall Reaction Scheme A 4-Aminophenol + 1-Fluoro-4-nitrobenzene B Intermediate 1 4-(4-Nitrophenoxy)aniline A->B Step 1: SNAr K2CO3, DMF C Intermediate 2 N-[4-(4-Nitrophenoxy)phenyl]acetamide B->C Step 2: Acetylation Acetyl Chloride, Et3N D Final Product N-[4-(4-Aminophenoxy)phenyl]acetamide C->D Step 3: Reduction Fe, CH3COOH

Figure 1: Three-step synthesis of the target compound.

Experimental Protocols

Materials and Equipment
Reagents & SolventsPurity/GradeSupplier Example
4-Aminophenol≥98%Sigma-Aldrich
1-Fluoro-4-nitrobenzene≥99%Sigma-Aldrich
Potassium Carbonate (anhydrous)≥99%Sigma-Aldrich
Dimethylformamide (DMF, anhydrous)≥99.8%Sigma-Aldrich
Acetyl Chloride≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99%Sigma-Aldrich
Tetrahydrofuran (THF, anhydrous)≥99.9%Sigma-Aldrich
Iron powder (Fe)~325 meshSigma-Aldrich
Acetic Acid (Glacial)≥99.7%Fisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Sodium BicarbonateACS GradeFisher Scientific
Brine (Saturated NaCl solution)N/ALab Prepared
Magnesium Sulfate (anhydrous)N/ASigma-Aldrich

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, dropping funnel, Buchner funnel, standard laboratory glassware, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Step 1: Synthesis of 4-(4-Nitrophenoxy)aniline

Principle: This step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group on 1-fluoro-4-nitrobenzene activates the aromatic ring for nucleophilic attack by the phenoxide ion of 4-aminophenol. Anhydrous potassium carbonate acts as a base to deprotonate the hydroxyl group of 4-aminophenol, forming the more nucleophilic phenoxide in situ.[4]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-aminophenol (5.46 g, 50 mmol), 1-fluoro-4-nitrobenzene (7.06 g, 50 mmol), and anhydrous potassium carbonate (6.91 g, 50 mmol).

  • Add 70 mL of anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture to 100 °C (373 K) and stir vigorously for 18 hours under an inert atmosphere (e.g., nitrogen or argon).[4] The reaction progress can be monitored by TLC (Mobile phase: 30% Ethyl Acetate in Hexanes).

  • After 18 hours, allow the mixture to cool to room temperature.

  • Pour the reaction mixture slowly into 800 mL of ice-cold water with stirring. A yellow solid will precipitate.

  • Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and salts.

  • Dry the crude product in a vacuum oven at 60 °C overnight.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or n-hexane) to obtain pure 4-(4-nitrophenoxy)aniline as a yellow crystalline solid.[4] Expected yield: ~80-90%.

Step 2: Synthesis of N-[4-(4-Nitrophenoxy)phenyl]acetamide

Principle: This reaction is a standard N-acetylation. The lone pair of electrons on the nitrogen atom of 4-(4-nitrophenoxy)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. Triethylamine (Et₃N) is added as a non-nucleophilic base to quench the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting amine and stopping the reaction.[4]

Procedure:

  • In a 250 mL round-bottom flask, dissolve the dried 4-(4-nitrophenoxy)aniline (4.60 g, 20 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Add triethylamine (4.2 mL, 30 mmol) to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • While stirring, add acetyl chloride (1.7 mL, 24 mmol) dropwise via a syringe over 10 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield N-[4-(4-nitrophenoxy)phenyl]acetamide as a solid.[4] Expected yield: ~90-95%.

Step 3: Synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide

Principle: This step involves the reduction of an aromatic nitro group to a primary amine. The Bechamp reduction, using iron metal in a weakly acidic medium (acetic acid), is a classic and effective method.[5] Iron acts as the reducing agent, getting oxidized from Fe(0) to iron(II)/iron(III) oxides while donating electrons to the nitro group. The acid serves to activate the iron surface and acts as a proton source for the formation of water during the reduction.

Procedure:

  • Set up a 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Add iron powder (10.0 g, ~180 mmol, excess) and 150 mL of 50% aqueous acetic acid to the flask.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • In a separate beaker, dissolve the N-[4-(4-nitrophenoxy)phenyl]acetamide (5.44 g, 20 mmol) from Step 2 in a minimal amount of warm acetic acid (~50 mL).

  • Add the solution of the nitro compound to the refluxing iron-acetic acid mixture portion-wise over 30 minutes.

  • Continue to reflux the reaction for 3 hours, monitoring by TLC for the disappearance of the starting material.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. Caution: This is an exothermic process and will release CO₂ gas.

  • Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude N-[4-(4-aminophenoxy)phenyl]acetamide.

  • Purify the final product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain a pure solid.

Product Characterization

A self-validating protocol requires rigorous characterization at each step to confirm the identity and purity of the intermediates and the final product.

Analysis MethodIntermediate 1Intermediate 2Final Product
TLC Rf Confirm formationConfirm formationConfirm formation and purity
Melting Point Compare to literature valueCompare to literature valueDetermine and record
FTIR (cm⁻¹) N-H (~3300-3500), Ar-NO₂ (~1520, 1340)N-H (~3300), C=O (~1670), Ar-NO₂ (~1520, 1340)N-H (~3300-3500), C=O (~1660)
¹H NMR Confirm aromatic protons shiftConfirm acetyl protons (~2.1 ppm)Confirm disappearance of nitro-group effects and appearance of -NH₂ protons
Mass Spec Confirm M+H peak at m/z 231.08Confirm M+H peak at m/z 273.09Confirm M+H peak at m/z 243.12

Experimental Workflow Diagram

G cluster_step1 Step 1: SNAr cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Reduction s1_react Reactants Charged (4-Aminophenol, 1-F-4-NB, K2CO3) s1_reflux Reflux in DMF (18h, 100°C) s1_react->s1_reflux s1_precip Precipitate in H2O s1_reflux->s1_precip s1_filter Filter & Wash s1_precip->s1_filter s1_dry Dry Intermediate 1 s1_filter->s1_dry s1_char Characterize (TLC, MP, FTIR) s1_dry->s1_char s2_react Dissolve Int. 1 in THF Add Et3N, Cool to 0°C s1_char->s2_react Proceed if pure s2_acetyl Add Acetyl Chloride Stir at RT (2h) s2_react->s2_acetyl s2_filter Filter Precipitate s2_acetyl->s2_filter s2_evap Evaporate Solvent s2_filter->s2_evap s2_recrys Recrystallize Int. 2 s2_evap->s2_recrys s2_char Characterize (TLC, MP, FTIR) s2_recrys->s2_char s3_react Fe in Acetic Acid Reflux s2_char->s3_react Proceed if pure s3_add Add Int. 2 Solution Reflux (3h) s3_react->s3_add s3_neut Cool & Neutralize (NaHCO3) s3_add->s3_neut s3_extract Extract with EtOAc s3_neut->s3_extract s3_purify Dry, Evaporate & Purify (Chromatography) s3_extract->s3_purify s3_char Characterize Final Product (TLC, MP, NMR, MS) s3_purify->s3_char

Figure 2: Detailed experimental workflow for the synthesis.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 1-Fluoro-4-nitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin.

  • Dimethylformamide (DMF): A potential reproductive toxin. Handle with care.

  • Acetyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Must be handled in an anhydrous environment.

  • Triethylamine: Flammable and corrosive with a strong odor.

  • Acetic Acid (Glacial): Corrosive and can cause severe burns.

  • Neutralization (Step 3): The neutralization of acetic acid with sodium bicarbonate is highly exothermic and releases a large volume of CO₂ gas. Add the base slowly and with efficient stirring to control the reaction rate and prevent overflow.[6]

Consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9]

References

  • Wikipedia. (n.d.). 4,4'-Oxydianiline. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4,4'-OXYDIANILINE. Retrieved from [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1037. Retrieved from [Link]

  • Nigar, et al. (2017). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 8), 1185–1188. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • PENTA. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Polyimide Synthesis Using N-[4-(4-aminophenoxy)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview and detailed protocols for the synthesis of polyimides ut...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of polyimides utilizing the diamine monomer, N-[4-(4-aminophenoxy)phenyl]acetamide. This document offers in-depth insights into the reaction mechanisms, experimental procedures, and characterization of the resulting polymers, designed to support researchers in the fields of polymer chemistry, materials science, and drug delivery systems.

Introduction: The Strategic Advantage of N-[4-(4-aminophenoxy)phenyl]acetamide in Polyimide Synthesis

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them indispensable in demanding applications, including aerospace, microelectronics, and advanced composites.[1] The versatility of polyimide chemistry allows for the tailoring of polymer properties through the judicious selection of monomeric precursors, specifically dianhydrides and diamines.

The focus of this guide, N-[4-(4-aminophenoxy)phenyl]acetamide, also known as N-acetyl-4,4'-diaminodiphenyl ether, offers a unique structural motif for the design of novel polyimides. The incorporation of the acetamide group is hypothesized to influence key polymer characteristics such as solubility, processability, and intermolecular interactions. This application note will explore the synthesis of polyimides from this diamine via the widely adopted two-step method, which involves the formation of a soluble poly(amic acid) precursor followed by a cyclodehydration (imidization) step to yield the final polyimide.[2]

Monomer Profile: N-[4-(4-aminophenoxy)phenyl]acetamide

A thorough understanding of the diamine monomer is crucial for successful polymerization.

PropertyValueSource
Chemical Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance Off-white to pink solid-
Melting Point >159°C (decomposes)-
Solubility Slightly soluble in DMSO and Methanol-

The presence of the electron-withdrawing acetamide group may subtly decrease the nucleophilicity of the adjacent amine group compared to its non-acetylated counterpart, 4,4'-diaminodiphenyl ether (ODA). This can influence the rate of the poly(amic acid) formation.[3] Researchers should consider this factor when optimizing reaction times and temperatures.

Polyimide Synthesis: A Two-Step Approach

The most prevalent method for synthesizing high-molecular-weight aromatic polyimides is the two-step polycondensation reaction.[2] This process allows for the formation of a processable intermediate, the poly(amic acid), before conversion to the final, often intractable, polyimide.

Diagram: Two-Step Polyimide Synthesis Workflow

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization Diamine N-[4-(4-aminophenoxy)phenyl]acetamide (Diamine) Reaction1 Polycondensation Reaction (Room Temperature, Inert Atmosphere) Diamine->Reaction1 Dianhydride Aromatic Dianhydride Dianhydride->Reaction1 Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->Reaction1 PAA Poly(amic acid) Solution Reaction1->PAA Thermal Thermal Imidization (High Temperature Curing) PAA->Thermal Chemical Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical Polyimide Final Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

Experimental Protocols

Note: The following protocols are generalized based on established polyimide synthesis procedures.[4] Optimization may be required depending on the specific dianhydride used and the desired final properties of the polyimide.

Protocol 1: Synthesis of Poly(amic acid)

This protocol details the formation of the poly(amic acid) precursor from N-[4-(4-aminophenoxy)phenyl]acetamide and a representative aromatic dianhydride, Pyromellitic Dianhydride (PMDA).

Materials:

  • N-[4-(4-aminophenoxy)phenyl]acetamide (purified)

  • Pyromellitic Dianhydride (PMDA) (purified)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Drying of Monomers: Dry N-[4-(4-aminophenoxy)phenyl]acetamide and PMDA in a vacuum oven at 80-100°C for at least 12 hours prior to use to remove any residual moisture.[3]

  • Reaction Setup: Assemble the three-neck flask and purge with dry nitrogen or argon for 15-20 minutes to ensure an inert atmosphere.

  • Dissolution of Diamine: In the reaction flask, dissolve a precise amount of N-[4-(4-aminophenoxy)phenyl]acetamide in anhydrous DMAc under a gentle stream of inert gas. Stir until the diamine is completely dissolved.

  • Addition of Dianhydride: Gradually add an equimolar amount of PMDA to the stirred diamine solution in several small portions. The addition should be done carefully to control the exothermic reaction.

  • Polymerization: Continue stirring the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms.

  • Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator under a dry atmosphere before proceeding to the imidization step.

Protocol 2: Thermal Imidization

This protocol describes the conversion of the poly(amic acid) solution into a polyimide film via a thermal curing process.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Glass substrate (e.g., glass plate or slide)

  • Programmable oven or furnace with an inert atmosphere capability

Procedure:

  • Casting of Poly(amic acid) Film: Pour the poly(amic acid) solution onto a clean, dry glass substrate. Spread the solution evenly to a desired thickness using a doctor blade or by tilting the substrate.

  • Solvent Removal (Pre-baking): Place the coated substrate in an oven at 80-100°C for 1-2 hours to slowly remove the bulk of the solvent.

  • Thermal Curing: Transfer the substrate to a programmable oven and perform a stepwise curing process under a nitrogen atmosphere. A typical curing cycle is as follows:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

    • 300°C for 1 hour This gradual increase in temperature allows for the complete removal of solvent and water generated during imidization, minimizing stress in the final film.[4]

  • Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled off from the glass substrate.

Protocol 3: Chemical Imidization

Chemical imidization offers an alternative to thermal curing and is typically performed at lower temperatures.[1]

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Acetic anhydride (dehydrating agent)

  • Pyridine or triethylamine (catalyst)

  • Methanol or ethanol (for precipitation)

Procedure:

  • Reaction Setup: In a flask, cool the poly(amic acid) solution to 0-5°C using an ice bath.

  • Addition of Imidization Agents: While stirring, add a stoichiometric excess of acetic anhydride and a catalytic amount of pyridine to the poly(amic acid) solution.

  • Imidization Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it forms.

  • Isolation and Purification: Collect the precipitated polyimide by filtration. Wash the polymer thoroughly with methanol or ethanol to remove residual reagents and solvent.

  • Drying: Dry the purified polyimide powder in a vacuum oven at 150-200°C for several hours.

Characterization of Polyimides

A comprehensive characterization of the synthesized polyimides is essential to validate their structure and properties.

TechniquePurposeExpected Observations
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the conversion of poly(amic acid) to polyimide.Disappearance of the amide N-H and carboxylic acid O-H absorption bands. Appearance of characteristic imide carbonyl absorption bands at ~1780 cm⁻¹ (asymmetric stretching) and ~1720 cm⁻¹ (symmetric stretching), and a C-N stretching band at ~1370 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the polymer.¹H and ¹³C NMR spectra can confirm the expected aromatic and imide proton and carbon signals.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polyimide.Determination of the decomposition temperature (Td), typically the temperature at which 5% or 10% weight loss occurs. Aromatic polyimides generally exhibit high thermal stability.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The Tg provides insight into the polymer's amorphous or semi-crystalline nature and its upper service temperature.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution of the poly(amic acid).Provides information on the success of the polymerization reaction.
Tensile Testing To measure the mechanical properties of the polyimide films.Determination of tensile strength, Young's modulus, and elongation at break.[4]

Expected Properties and Applications

Polyimides derived from N-[4-(4-aminophenoxy)phenyl]acetamide are anticipated to exhibit excellent thermal stability and mechanical properties, characteristic of aromatic polyimides. The presence of the acetamide group may enhance solubility in a wider range of organic solvents, which is a significant advantage for processing and fabrication. Furthermore, the hydrogen bonding capability of the acetamide group could influence the polymer's morphology and mechanical behavior.

Potential applications for these novel polyimides include:

  • Advanced Microelectronics: As dielectric layers and passivation coatings.

  • Aerospace Components: In high-temperature structural adhesives and composite matrices.

  • Membranes for Gas Separation: The tailored free volume and polymer chain interactions could lead to selective gas permeation properties.

  • Drug Delivery Systems: The biocompatibility and tunable properties of polyimides make them promising candidates for controlled-release applications.

Conclusion

The use of N-[4-(4-aminophenoxy)phenyl]acetamide as a diamine monomer opens up new avenues for the development of advanced polyimides with tailored properties. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the synthesis and potential applications of these novel polymers. The unique structural features of this diamine warrant further investigation to fully understand its impact on the structure-property relationships of the resulting polyimides.

References

  • Sava, I., & Bruma, M. (2014). Polyimides in microelectronics. In Polyimides (pp. 507-555). Elsevier.
  • Wright, W. W., & Hallden-Abberton, M. (2002). Polyimides. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Hsiao, S. H., & Yang, C. P. (1988). Synthesis and properties of polyamides, polyimides, and poly(amide-imide)s from 2, 6-bis (m-aminophenoxy) benzonitrile. Journal of Polymer Science Part A: Polymer Chemistry, 26(8), 2155-2167.
  • Li, Y., Li, G., & Yang, C. (2012). Synthesis and properties of novel polyimides derived from 2, 2′-bis [4-(4-aminophenoxy) phenyl] propane and aromatic dianhydrides. Polymer, 53(2), 357-365.

Sources

Method

Application Note: Structural Elucidation of N-[4-(4-aminophenoxy)phenyl]acetamide using 1H NMR Spectroscopy

Abstract This technical guide provides a comprehensive framework for the analysis of N-[4-(4-aminophenoxy)phenyl]acetamide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the theoretical pred...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of N-[4-(4-aminophenoxy)phenyl]acetamide using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the theoretical prediction of the ¹H NMR spectrum, detailing the expected chemical shifts, multiplicities, and integration values for each proton environment. A rigorous, field-tested protocol for sample preparation, data acquisition, and spectral processing is presented, emphasizing the causality behind each step to ensure high-quality, reproducible results. This document is intended for researchers, scientists, and drug development professionals who require definitive structural verification and purity assessment of this and structurally related compounds.

Introduction: The Molecule in Focus

N-[4-(4-aminophenoxy)phenyl]acetamide, with the molecular formula C₁₄H₁₄N₂O₂, is a key intermediate and structural motif in medicinal chemistry and materials science.[1] Its structure comprises two para-substituted benzene rings linked by an ether oxygen, with one ring bearing an acetamide group and the other an amino group. This arrangement of electron-donating and electron-withdrawing groups creates a distinct electronic environment, resulting in a characteristic ¹H NMR spectrum that serves as a unique fingerprint for the molecule.

¹H NMR spectroscopy is an indispensable tool for the unambiguous confirmation of its molecular structure. By analyzing the chemical environment of each proton, we can verify the connectivity of atoms, confirm the presence of key functional groups, and assess the sample's purity. This application note serves as an expert guide to performing and interpreting this analysis.

Theoretical Spectral Analysis: Predicting the Proton Fingerprint

The structure of N-[4-(4-aminophenoxy)phenyl]acetamide presents several distinct proton environments. Understanding the expected chemical shifts is crucial for accurate spectral assignment. The molecule can be dissected into key fragments for analysis: the acetamide group, the two aromatic rings, and the amine group.

  • Acetamide Group (CH₃ and NH): The methyl (CH₃) protons are adjacent to a carbonyl group, which deshields them, leading to a singlet in the aliphatic region, typically around δ 2.1 ppm.[2][3] The amide proton (NH) signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, but for anilides, it is expected to appear significantly downfield, often between δ 8.0 and 10.0 ppm.[2][4]

  • Aromatic Protons (Ring A & Ring B): The molecule contains two sets of para-substituted aromatic protons, which will appear as two distinct AA'BB' systems (appearing as two doublets).

    • Ring A (attached to the acetamide group): The acetamido group (-NHCOCH₃) is an electron-donating group through resonance but its carbonyl component is withdrawing. The ether oxygen is strongly electron-donating. Protons on this ring will be influenced by both. The protons ortho to the acetamido group are expected to be downfield compared to those ortho to the ether linkage.

    • Ring B (attached to the amino group): The amino group (-NH₂) is a strong electron-donating group, which shields the aromatic protons, causing them to resonate at a lower chemical shift (further upfield) compared to unsubstituted benzene (δ 7.26 ppm).[5] The ether linkage also contributes to this shielding.

  • Amino Group (NH₂): The protons of the primary aromatic amine (-NH₂) typically appear as a broad singlet.[6][7] Their chemical shift is variable and depends on the solvent and concentration but generally falls within the δ 3-5 ppm range for aromatic amines.[4][6]

Visualizing Proton Environments

The following diagram illustrates the unique proton environments in the molecule, which are referenced in the data table below.

Caption: Molecular structure of N-[4-(4-aminophenoxy)phenyl]acetamide with proton labels.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for the compound, assuming DMSO-d₆ as the solvent. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for sharpening NH proton signals due to hydrogen bonding.

Proton LabelIntegrationMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
CH₃ 3HSinglet (s)2.0 - 2.2Adjacent to electron-withdrawing carbonyl group.
NH₂ (Amine)2HBroad Singlet (br s)4.5 - 5.5Electron-donating NH₂ group on an aromatic ring.[6]
H-D 2HDoublet (d)6.6 - 6.8Aromatic H, ortho to electron-donating NH₂ group.
H-C 2HDoublet (d)6.8 - 7.0Aromatic H, meta to NH₂ and ortho to ether oxygen.
H-B 2HDoublet (d)6.9 - 7.1Aromatic H, ortho to electron-donating ether oxygen.
H-A 2HDoublet (d)7.4 - 7.6Aromatic H, meta to ether oxygen and ortho to acetamido group.
NH (Amide)1HSinglet (s)9.7 - 10.0Amide proton, deshielded by carbonyl and aromatic ring.[2]

Experimental Protocols: From Sample to Spectrum

Adherence to a meticulous protocol is paramount for acquiring high-resolution, artifact-free NMR spectra.

Workflow Overview

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of Sample C Dissolve Sample in ~0.6 mL Solvent A->C B Select Deuterated Solvent (e.g., DMSO-d6) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E Transfer F Lock & Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I Process J Phase & Baseline Correction I->J K Reference Spectrum (e.g., to residual DMSO) J->K L Integrate & Assign Peaks K->L M M L->M Final Report

Caption: Standard workflow for ¹H NMR analysis.

A. Protocol for NMR Sample Preparation

Rationale: Proper sample preparation is the most critical step for obtaining a high-quality spectrum. The choice of solvent, concentration, and cleanliness directly impacts spectral resolution and accuracy.[8][9]

Materials:

  • N-[4-(4-aminophenoxy)phenyl]acetamide (5-10 mg)

  • High-quality 5 mm NMR tube (clean and unscratched)

  • Deuterated solvent (e.g., DMSO-d₆, 99.9% D)

  • Glass Pasteur pipette and bulb

  • Small vial (e.g., 1-dram)

  • Small plug of glass wool or a syringe filter

  • Vortex mixer (optional)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial. For ¹H NMR, this concentration is typically sufficient to obtain a good signal-to-noise ratio in a few minutes.[10][11]

  • Solvent Selection: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended for this compound due to its excellent solvating power and its ability to sharpen the signals of exchangeable NH protons through hydrogen bonding. The residual proton signal of DMSO-d₆ (a quintet at ~δ 2.50 ppm) serves as a convenient internal reference.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. This volume is optimal for modern NMR spectrometers, ensuring the sample fills the detection coil area correctly.[10]

  • Homogenization: Gently swirl or vortex the vial until the sample is completely dissolved. Complete dissolution is crucial; suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines.

  • Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the solution directly into the NMR tube. This step removes any microscopic particulate matter, which is essential for achieving sharp, well-resolved peaks.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

B. Protocol for NMR Data Acquisition (General Guidelines)

Rationale: The acquisition parameters determine the quality and duration of the experiment. These settings are a balance between sensitivity, resolution, and experimental time.

Procedure:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity across the sample, which is critical for achieving sharp lines.

  • Parameter Setup: Load a standard ¹H acquisition experiment and adjust the following key parameters:

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.

    • Spectral Width (SW): Set a spectral width that encompasses all expected signals (e.g., -2 to 12 ppm).

  • Acquisition: Start the acquisition. The instrument will collect the Free Induction Decay (FID) signal.

C. Protocol for NMR Data Processing

Rationale: Raw FID data must be mathematically processed to generate an interpretable frequency-domain spectrum.[12][13]

Procedure:

  • Fourier Transform (FT): Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are positive and have a symmetrical, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.

  • Integration: Integrate the area under each peak. Set the integration of a well-resolved signal from a known number of protons (e.g., the CH₃ singlet) to 3.0 to normalize the other integrals.

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Conclusion and Best Practices

The ¹H NMR spectrum of N-[4-(4-aminophenoxy)phenyl]acetamide provides a wealth of structural information. A successful analysis hinges on a combination of theoretical prediction, careful sample preparation, and systematic data processing. The distinct signals for the acetamide methyl group, the exchangeable NH and NH₂ protons, and the four unique aromatic doublets provide definitive confirmation of the molecular structure. By following the protocols outlined in this guide, researchers can confidently obtain high-quality, publishable NMR data for structural verification and purity analysis, ensuring the integrity of their scientific findings.

References

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide. ResearchGate. Available at: [Link]

  • Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. Available at: [Link]

  • N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. Pharmaffiliates. Available at: [Link]

  • 1H NMR Spectrum of Aniline. Human Metabolome Database. Available at: [Link]

  • N-[4-(4-aminophenoxy)phenyl]acetamide. PubChem. Available at: [Link]

  • Amines Spectroscopy. Michigan State University. Available at: [Link]

  • NMR Sample Preparation. Iowa State University. Available at: [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. PubMed Central. Available at: [Link]

  • Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. NIST WebBook. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • NMR of acetanilide. University of Regensburg. Available at: [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

  • Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. PubMed Central. Available at: [Link]

  • The 1 H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. ResearchGate. Available at: [Link]

  • NMR Data Processing and Analysis. MATLAB Central. Available at: [Link]

  • GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. SlideShare. Available at: [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • Video: NMR Spectroscopy Of Amines. JoVE. Available at: [Link]

  • NMR Chemical Shifts Chart. University of Arizona. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. ResearchGate. Available at: [Link]

  • NMR Data Pre-processing. RTI International. Available at: [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Acetanilide. PubChem. Available at: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Working with NMR data. NMRTools.jl. Available at: [Link]

  • NMR Sample Preparation. University of Alberta. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Millersville University. Available at: [Link]

  • Chemical shifts. University of Cambridge. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-[4-(4-aminophenoxy)phenyl]acetamide by Recrystallization

Welcome to the technical support guide for the purification of N-[4-(4-aminophenoxy)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-[4-(4-aminophenoxy)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the recrystallization of this important chemical intermediate. Our approach is rooted in fundamental chemical principles to ensure you can not only follow a protocol but also understand and adapt it to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of N-[4-(4-aminophenoxy)phenyl]acetamide, providing the essential knowledge needed to approach the recrystallization process with confidence.

Q1: Why is recrystallization a critical step for N-[4-(4-aminophenoxy)phenyl]acetamide?

A1: N-[4-(4-aminophenoxy)phenyl]acetamide, with the molecular formula C₁₄H₁₄N₂O₂, is often synthesized via routes that can introduce various impurities.[1] These may include unreacted starting materials (e.g., p-phenylenediamine derivatives), by-products from side reactions, or residual catalysts.[2][3] For applications in pharmaceutical development and materials science, exceptionally high purity is paramount. Recrystallization is a powerful and cost-effective purification technique that leverages differences in solubility between the desired compound and contaminants to isolate it in a highly pure, crystalline form.[4] A successful purification process is essential for obtaining accurate analytical data and ensuring the material's performance in downstream applications.[5][6]

Q2: What is the fundamental principle behind recrystallizing this compound?

A2: The principle is based on differential solubility. An ideal recrystallization solvent will dissolve N-[4-(4-aminophenoxy)phenyl]acetamide sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature (typically the solvent's boiling point).[4] Impurities, in contrast, should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor," upon cooling) or completely insoluble (allowing for their removal via hot filtration). As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purified form.[4]

Q3: How do I select an appropriate recrystallization solvent?

A3: Solvent selection is the most critical factor for a successful recrystallization.[7] The ideal solvent should meet several criteria:

  • Solubility Profile: It must exhibit the temperature-dependent solubility described in A2.

  • Chemical Inertness: The solvent must not react with N-[4-(4-aminophenoxy)phenyl]acetamide.

  • Volatility: It should have a relatively low boiling point (ideally <100-120 °C) to be easily removed from the purified crystals during the drying step.[7]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[8]

Given the structure of N-[4-(4-aminophenoxy)phenyl]acetamide, which contains polar amide and amine functionalities as well as nonpolar aromatic rings, a solvent of intermediate polarity or a mixed-solvent system is often a good starting point. Amides can be challenging, but polar solvents like ethanol, acetone, or acetonitrile are often effective.[9]

Screening for a Suitable Solvent: A systematic approach involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then with heating.

SolventPolarityExpected Solubility for N-[4-(4-aminophenoxy)phenyl]acetamideRationale & Causality
Water HighLow solubility at all temperatures.The large nonpolar aromatic structure dominates, making it poorly soluble in highly polar water.
Ethanol High-MediumSparingly soluble cold, soluble hot.The hydroxyl group can hydrogen bond with the amide and amine, while the ethyl group provides some nonpolar character. A promising candidate.
Acetone MediumPotentially too soluble at room temperature.Ketones can be good solvents for amides, but its effectiveness depends on the specific compound.[9][10]
Ethyl Acetate Medium-LowSparingly soluble cold, soluble hot.Often a good choice for compounds with both polar and nonpolar features.[10]
Toluene LowLikely soluble, but may not crystallize well on cooling.The nonpolar nature may lead to high solubility even when cold, resulting in poor recovery.
Hexane LowInsoluble at all temperatures.A nonpolar solvent will not effectively solvate the polar functional groups of the molecule. Can be used as an "anti-solvent" in a mixed system.

This table is a predictive guide based on chemical principles. Experimental verification is mandatory.

Section 2: Detailed Experimental Protocol for Recrystallization

This protocol provides a self-validating workflow. Each step is designed to achieve a specific outcome that contributes to the final purity of the product.

Materials:

  • Crude N-[4-(4-aminophenoxy)phenyl]acetamide

  • Selected recrystallization solvent (e.g., Ethanol or an Ethanol/Water mixture)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Filter paper

  • Buchner funnel and filter flask

  • Glass stir rod

  • Watch glass

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[11] Place the flask on a hot plate and bring the solvent to a gentle boil while stirring. Continue adding small portions of the hot solvent until the solid just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product in solution even after cooling.[4]

  • Hot Filtration (Conditional Step): If you observe any insoluble impurities (e.g., dust, solid by-products) in the hot solution, you must perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a second, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[12] Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves into an ordered lattice, excluding impurities.[4] Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to their surface. Causality: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

  • Drying: Dry the crystals thoroughly to remove all traces of the solvent. This can be done by leaving them in the Buchner funnel under vacuum for a period or by transferring them to a watch glass to air-dry. For higher boiling point solvents, a vacuum oven may be necessary.

  • Purity Validation: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity. Compare the purity of the final product with the crude material using a technique like Thin Layer Chromatography (TLC).

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide addresses common issues with a focus on logical, corrective actions.

Q1: My compound won't dissolve, even after adding a large volume of boiling solvent.

A1: This indicates that the chosen solvent is unsuitable because the compound is not sufficiently soluble at high temperatures.

  • Solution: You must select a new, more suitable solvent. Recover your compound by removing the current solvent via rotary evaporation and restart the process with a different solvent identified during your screening.[13]

Q2: The compound "oiled out" instead of forming crystals.

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of a solid.[7][13] This is common when the compound is significantly impure or when the boiling point of the solvent is too high.

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation point.[13] Allow it to cool more slowly.

  • Solution 2: Try adding a seed crystal (a pure crystal from a previous batch) to the cooled solution to induce crystallization.

  • Solution 3: If the issue persists, consider a different solvent with a lower boiling point.

Q3: My final yield of pure crystals is very low.

A3: Low yield can result from several factors:

  • Using too much solvent: The most common cause. Excess solvent will keep more of your product dissolved in the mother liquor.[12]

  • Premature crystallization: If the product crystallized during a hot filtration step.

  • Washing with warm solvent: Using solvent that is not ice-cold to wash the crystals will dissolve some of your product.

  • Solution: To improve yield, ensure you use the absolute minimum amount of boiling solvent for dissolution and always wash with ice-cold solvent. If necessary, some of the mother liquor can be concentrated by boiling off a portion of the solvent and cooling again to obtain a second crop of crystals, though this crop may be less pure.

Q4: No crystals have formed, even after cooling in an ice bath.

A4: This happens when the solution is supersaturated but nucleation has not occurred, or if too much solvent was used.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass stir rod just below the surface of the liquid. The small glass particles scratched off can serve as nucleation sites.

  • Solution 2 (Add a Seed Crystal): If available, add a single pure crystal of N-[4-(4-aminophenoxy)phenyl]acetamide.

  • Solution 3 (Reduce Solvent Volume): If nucleation cannot be induced, you likely used too much solvent. Reheat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool and crystallize again.[12]

Q5: My recrystallized product is still impure.

A5: This suggests that the chosen solvent is not effectively separating the impurity from the product.

  • Possible Cause 1: The impurity has very similar solubility properties to your target compound in the chosen solvent.

  • Possible Cause 2: The solution cooled too rapidly, trapping impurities within the crystal lattice.[12]

  • Solution: Repeat the recrystallization process, ensuring very slow cooling. If the impurity persists, you must find a different solvent in which the impurity is either much more soluble or much less soluble than N-[4-(4-aminophenoxy)phenyl]acetamide.

Section 4: Visual Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in the recrystallization process, from initial setup to final product validation.

Recrystallization_Workflow start Start: Crude N-[4-(4-aminophenoxy)phenyl]acetamide dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve check_insoluble Insoluble Impurities Present? dissolve->check_insoluble hot_filtration 2. Perform Hot Filtration check_insoluble->hot_filtration Yes cool 3. Cool Solution Slowly to Induce Crystallization check_insoluble->cool No hot_filtration->cool oiling_out Compound 'Oiled Out'? cool->oiling_out check_crystals Crystals Formed? troubleshoot_no_xtal Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume check_crystals->troubleshoot_no_xtal No collect 4. Collect Crystals via Vacuum Filtration check_crystals->collect Yes oiling_out->check_crystals No troubleshoot_oil Troubleshoot: - Reheat, add more solvent - Cool more slowly oiling_out->troubleshoot_oil Yes troubleshoot_oil->dissolve troubleshoot_no_xtal->cool wash_dry 5. Wash with Ice-Cold Solvent & Dry collect->wash_dry validate 6. Validate Purity (TLC, Melting Point) wash_dry->validate check_purity Product Pure? validate->check_purity end_pure End: Pure Product check_purity->end_pure Yes end_impure Troubleshoot: - Re-crystallize - Choose new solvent check_purity->end_impure No end_impure->start

Caption: A flowchart of the recrystallization and troubleshooting process.

Section 5: References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1038. [Link]

  • PubChem. N-[4-(4-aminophenoxy)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Ulrich, J., & Jones, M. (2014). Problems, potentials and future of industrial crystallization. Chemical Engineering & Technology, 37(3), 363-372. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • ResearchGate. Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Wikipedia. 4-Aminoacetanilide. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(2), 114. [Link]

  • Nagy, Z. K., & Braatz, R. D. (2012). Continuous crystallization processes in pharmaceutical manufacturing: A review. Crystal Growth & Design, 12(4), 1895-1905. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Zhang, Y., et al. (2018). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Engineering, 4(3), 330-341. [Link]

  • LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]

Sources

Optimization

N-[4-(4-aminophenoxy)phenyl]acetamide solubility in common solvents

Prepared by: Senior Application Scientist, Chemical Solutions Division Last Updated: 2026-01-23 This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Solutions Division Last Updated: 2026-01-23

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with N-[4-(4-aminophenoxy)phenyl]acetamide (CAS: 2687-41-4). It addresses common questions and troubleshooting scenarios related to its solubility, offering field-proven insights and detailed experimental protocols to ensure reproducible results.

Physicochemical Profile and Solubility Overview

N-[4-(4-aminophenoxy)phenyl]acetamide is a molecule characterized by a rigid backbone containing two phenyl rings linked by an ether bond, with an amine group on one ring and an acetamide group on the other[1]. These structural features dictate its solubility, creating a balance between polar, hydrogen-bonding groups (amine and amide) and a large, nonpolar surface area.

Understanding these properties is the first step in selecting an appropriate solvent system for your experiments. Key computed properties from authoritative databases provide a theoretical foundation for its expected behavior[1].

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₂PubChem[1]
Molecular Weight 242.27 g/mol PubChem[1]
CAS Number 2687-41-4PubChem[1]
XLogP3 2.4PubChem[1]
Hydrogen Bond Donors 2PubChem[1]
Hydrogen Bond Acceptors 3PubChem[1]

The XLogP3 value of 2.4 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over water, but the presence of hydrogen bond donors and acceptors provides sites for interaction with polar solvents[1].

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of N-[4-(4-aminophenoxy)phenyl]acetamide.

Q1: What is the general solubility of N-[4-(4-aminophenoxy)phenyl]acetamide in common lab solvents?

A1: Based on its molecular structure, N-[4-(4-aminophenoxy)phenyl]acetamide is predicted to have the following solubility profile:

  • High Solubility: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule[2].

  • Moderate to Low Solubility: In alcohols like methanol and ethanol. Complete dissolution may require heating or sonication to overcome the crystal lattice energy.

  • Poor Solubility: In aqueous solutions (e.g., water, buffers) and nonpolar solvents (e.g., hexane, toluene). The large hydrophobic surface area of the two phenyl rings limits its miscibility with water.

Q2: I need to prepare a stock solution. What solvent do you recommend?

A2: For most applications, especially in biological assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).

  • Causality: DMSO is a powerful, polar aprotic solvent that can effectively dissolve a wide range of organic molecules[2]. It serves as an excellent vehicle for creating concentrated stocks that can then be diluted into aqueous media for final assays. When preparing for biological experiments, it is critical to use anhydrous, high-purity DMSO to prevent compound degradation and ensure reproducibility.

Q3: Can I use sonication or heat to help dissolve the compound?

A3: Yes, applying energy can significantly aid dissolution, but it must be done cautiously.

  • Sonication: Using a bath sonicator is a gentle and effective method to break apart solid aggregates and accelerate the dissolution process without significant heating[3].

  • Heating: Gently warming the solution (e.g., to 37-50°C) can increase the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice[3]. However, you must first confirm the thermal stability of N-[4-(4-aminophenoxy)phenyl]acetamide to avoid degradation. Always monitor the solution and do not exceed the solvent's boiling point.

Troubleshooting Guide for Solubility Experiments

Encountering solubility issues is a common challenge. This guide provides a logical approach to diagnosing and solving these problems.

TroubleshootingWorkflow start Problem: Compound is not dissolving or is precipitating q1 In which solvent system is the issue occurring? start->q1 aqueous Aqueous Buffer / Media q1->aqueous Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) q1->organic Organic aqueous_sol Issue: Precipitation upon dilution from stock. Reason: Compound's low aqueous solubility is exceeded. Solution: Lower the final concentration. Increase the percentage of co-solvent (e.g., from 0.1% to 0.5% DMSO), but verify solvent tolerance of your assay. aqueous->aqueous_sol organic_sol Issue: Compound won't dissolve fully. Reason: Insufficient solvent power or saturation limit reached. Solutions: 1. Apply gentle heat or sonication. 2. Switch to a stronger solvent (e.g., from Ethanol to DMSO). 3. Verify compound purity; impurities can significantly lower solubility. organic->organic_sol ShakeFlaskWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis step1 1. Add excess solid compound to a vial step2 2. Add chosen solvent (e.g., buffer) step1->step2 step3 3. Seal vial and agitate at constant temperature (e.g., 24h at 25°C) step2->step3 step4 4. Allow solids to settle step3->step4 step5 5. Filter or centrifuge to get clear supernatant step4->step5 step6 6. Quantify concentration (e.g., HPLC, UV-Vis) step5->step6 result Result: Thermodynamic Solubility step6->result

Caption: Standard workflow for the Shake-Flask solubility assay.

Detailed Step-by-Step Methodology (Shake-Flask Method) [4][5]

  • Preparation:

    • Add an excess amount of solid N-[4-(4-aminophenoxy)phenyl]acetamide to a clear glass vial. "Excess" means adding enough solid so that undissolved material is clearly visible after the equilibration period. This ensures saturation is reached.[6]

    • Carefully add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the suspension for a predetermined time, typically 18-24 hours, to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 18, 24, and 48 hours) to confirm that the measured concentration is no longer changing, thereby verifying equilibrium has been reached.[6]

  • Sample Separation:

    • Remove the vial from the shaker and let it stand to allow undissolved solids to settle.

    • To separate the saturated solution from the excess solid, either:

      • Centrifuge the vial at high speed and carefully collect the supernatant.

      • Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) into a clean vial. Discard the initial few drops of filtrate to avoid errors from filter adsorption.

  • Quantification:

    • Prepare a set of calibration standards of the compound in the chosen solvent at known concentrations.

    • Analyze the clear, saturated filtrate and the calibration standards using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Calculate the concentration of the compound in the filtrate by comparing its response to the calibration curve. This value represents the thermodynamic solubility.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17594, N-[4-(4-aminophenoxy)phenyl]acetamide. [Link]

  • Pharmaffiliates. N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide. [Link]

  • Solubility of Diverse Drugs in Aqueous Solutions. Acetamide, N-[4-(aminosulfonyl) phenyl]-; C8H10N203S; [121-61-9]. [Link]

  • Cheméo. Chemical Properties of Acetamide, N-phenyl- (CAS 103-84-4). [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR). [Link]

  • Chemistry LibreTexts. 2.2: Solubility Lab. [Link]

  • ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]

  • Sivas Hirain, M. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Science Buddies. Solubility Science: How Much is Too Much?. [Link]

  • Santa Monica College. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Quora. What are the errors that can occur in determining the solubility of a substance?. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • The Proteingineer. Troubleshooting and optimizing lab experiments. [Link]

  • Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • ICCVAM. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • ResearchGate. N-[4-(4-Nitrophenoxy)phenyl]acetamide. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide

Welcome to the technical support center for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and purification challenges encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding and field-proven experience to ensure the integrity and success of your experiments.

I. Overview of the Synthetic Pathway

The synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide is typically a two-step process. The first step involves a Williamson ether synthesis to form the diaryl ether linkage, followed by the reduction of a nitro group to the desired amine.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitro Group Reduction A N-(4-hydroxyphenyl)acetamide (Acetaminophen) C N-[4-(4-nitrophenoxy)phenyl]acetamide A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B 1-fluoro-4-nitrobenzene B->C D N-[4-(4-aminophenoxy)phenyl]acetamide C->D Reducing Agent (e.g., Fe/HCl, Zn/HCl, Pd/C, H2) Troubleshooting_Step1 Start Multiple Spots on TLC in Step 1 Check_SM Do spots correspond to starting materials? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes Unknown_Spots Unknown Spots Present Check_SM->Unknown_Spots No Optimize_Conditions Optimize reaction conditions: - Increase temperature - Increase reaction time - Check base stoichiometry Incomplete_Reaction->Optimize_Conditions Consider_Side_Products Consider side products: - N,N-diacetyldiaminodiphenyl ether - O-acylated byproduct Unknown_Spots->Consider_Side_Products Purification Purification Strategy: - Column chromatography - Recrystallization Consider_Side_Products->Purification

Optimization

Technical Support Center: N-[4-(4-aminophenoxy)phenyl]acetamide Synthesis

Welcome to the technical support center for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N-[4-(4-aminophenoxy)phenyl]acetamide?

There are two primary and well-established synthetic routes for N-[4-(4-aminophenoxy)phenyl]acetamide:

  • Route A: Reduction of a Nitro Precursor. This is a widely used two-step process. It begins with the nitration of N-phenylacetamide to form N-(4-nitrophenyl)acetamide. The nitro group is then reduced to an amine using metal catalysts like iron (Fe) or zinc (Zn) in an acidic medium to yield the final product.[1][2] This method is advantageous due to the availability of starting materials.

  • Route B: Nucleophilic Aromatic Substitution followed by Reduction and Acylation. This multi-step synthesis involves the coupling of 4-aminophenol with a 4-halo-nitrobenzene, typically 4-nitrofluorobenzene, to form the diaryl ether intermediate, 4-(4-nitrophenoxy)aniline.[3] The nitro group of this intermediate is then reduced to an amine, followed by acylation with an acetylating agent like acetyl chloride or acetic anhydride to produce N-[4-(4-aminophenoxy)phenyl]acetamide.

Q2: I'm getting a very low yield. What are the likely causes and how can I improve it?

Low yields are a frequent issue, particularly in the reduction of N-(4-nitrophenyl)acetamide. Yields as low as 32-33% have been reported.[1][2] Here are some potential causes and troubleshooting steps:

  • Incomplete Reaction: The reduction of the nitro group can be sluggish.

    • Solution: Ensure your starting materials are of high purity. Consider increasing the reaction time or temperature, while monitoring for any product degradation using Thin Layer Chromatography (TLC).[4] The choice of acid and metal can also be critical; for instance, using zinc with hydrochloric acid has been shown to give slightly higher yields than iron with acetic acid.[1][2]

  • Product Loss During Workup: The product has some solubility in water, which can lead to losses during aqueous workup and extraction.

    • Solution: Optimize your extraction and recrystallization solvents. During the workup, carefully adjust the pH to minimize the product's solubility in the aqueous phase.[4]

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Solution: Careful control of reaction conditions is key. For example, in the acylation step of Route B, dropwise addition of the acylating agent at a controlled temperature can prevent di-acylation.[4]

Q3: My final product is impure. What are the common impurities and how can I remove them?

Impurity profiles can vary depending on the synthetic route. Common impurities include unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Materials: The presence of starting materials like N-(4-nitrophenyl)acetamide or 4-(4-nitrophenoxy)aniline is a common issue.

    • Solution: Monitor the reaction to completion using TLC.[4] If the reaction is incomplete, consider adjusting the stoichiometry of the reactants or prolonging the reaction time.

  • Di-acylated Byproduct: In syntheses involving an acylation step, the formation of a di-acylated byproduct is a primary challenge, where two acetyl groups are added to the diamine starting material.[4]

    • Solution: To minimize the formation of this byproduct, use a 1:1 molar ratio of the amine to the acylating agent.[4] Slow, dropwise addition of the acylating agent at a low temperature is also recommended to control the reaction rate.[4]

  • Purification:

    • Recrystallization: This is an effective method for removing many impurities.[4] A binary solvent system, such as ethanol-water, can be effective for purifying related acetamide compounds.[5]

    • Column Chromatography: For challenging separations, column chromatography using silica gel or basic alumina is a powerful technique.[4][6] A mobile phase of ethyl acetate-hexane (50:50) has been used for the purification of N-(4-aminophenyl) acetamide.[1][2]

Q4: The reaction is not proceeding as expected. What should I check?

If the reaction fails to initiate or proceeds very slowly, consider the following:

  • Reagent Quality: The purity of your starting materials is paramount.

    • Solution: Use freshly distilled or purified reagents. Verify the identity and purity of your starting materials using analytical techniques such as NMR or IR spectroscopy.[4]

  • Inappropriate Solvent: The choice of solvent is crucial for ensuring that all reactants are in solution and can interact.

    • Solution: Select a solvent that is inert to the reaction conditions and in which all reactants are soluble.[4] For the coupling reaction in Route B, Dimethylformamide (DMF) is a common choice.[3] For acylation reactions, Dichloromethane (DCM) and Tetrahydrofuran (THF) are often used.[4]

Troubleshooting Guides

Problem: Low Yield in the Reduction of N-(4-nitrophenyl)acetamide
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reduction 1. Verify the quality and activity of the metal catalyst (Fe or Zn). 2. Increase the molar excess of the metal. 3. Ensure the acidic medium is appropriate and at the correct concentration. 4. Extend the reaction time and monitor by TLC.The reduction of an aromatic nitro group is a heterogeneous reaction, and the surface area and reactivity of the metal are critical. A sufficient excess of the reducing agent and an optimal pH are necessary to drive the reaction to completion.
Oxidation of the Product 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Degas the solvent prior to use.The resulting amino group is susceptible to oxidation, which can lead to the formation of colored impurities and a decrease in yield. An inert atmosphere minimizes contact with atmospheric oxygen.
Product Loss During Neutralization 1. Carefully control the rate of addition of the base during workup to avoid localized high pH. 2. Cool the reaction mixture before and during neutralization.The neutralization step is often exothermic. A rapid increase in temperature and pH can lead to hydrolysis of the amide or other side reactions.
Problem: Formation of Di-acylated Byproduct in Acylation Step
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Stoichiometry 1. Use a precise 1:1 molar ratio of the diamine to the acylating agent (e.g., acetyl chloride).[4]Using an excess of the acylating agent will inevitably lead to the formation of the di-acylated product as both amino groups are nucleophilic.
Rapid Addition of Acylating Agent 1. Add the acylating agent dropwise to a cooled solution of the diamine.[4]Slow addition ensures that the concentration of the acylating agent remains low, favoring mono-acylation. Low temperatures help to control the exothermic reaction and reduce the rate of the second acylation.
High Reaction Temperature 1. Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the acylating agent.The second acylation reaction has a higher activation energy. By keeping the temperature low, the rate of the desired mono-acylation is favored over the di-acylation.

Experimental Protocols

Protocol 1: Synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide via Reduction of N-[4-(4-nitrophenoxy)phenyl]acetamide

This protocol is based on the reduction of a nitro precursor.

Step 1: Synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide

This step involves the synthesis of the nitro precursor, which is then reduced. A common method is the reaction of 4-(4-nitrophenoxy)aniline with acetyl chloride.[3]

  • Dissolve 4-(4-nitrophenoxy)aniline in a suitable solvent such as tetrahydrofuran (THF).

  • Add triethylamine as a base.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Filter off the triethylamine hydrochloride salt.

  • Evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent like toluene to obtain pure N-[4-(4-nitrophenoxy)phenyl]acetamide.[3]

Step 2: Reduction to N-[4-(4-aminophenoxy)phenyl]acetamide

  • Suspend N-[4-(4-nitrophenoxy)phenyl]acetamide in a mixture of a suitable solvent (e.g., ethanol or acetic acid) and water.

  • Add a reducing agent such as iron powder or zinc dust.

  • Add an acid (e.g., acetic acid or hydrochloric acid) portion-wise to initiate and sustain the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter off the metal salts.

  • Neutralize the filtrate with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

  • Filter the precipitate, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This protocol is based on the coupling of 4-aminophenol and 4-nitrofluorobenzene.[3]

Step 1: Synthesis of 4-(4-nitrophenoxy)aniline

  • Combine 4-aminophenol, 4-nitrofluorobenzene, and anhydrous potassium carbonate in dimethylformamide (DMF).[3]

  • Heat the mixture with stirring for several hours.[3]

  • Cool the reaction mixture and pour it into water to precipitate the product.[3]

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent like n-hexane to obtain pure 4-(4-nitrophenoxy)aniline.[3]

Step 2: Reduction of 4-(4-nitrophenoxy)aniline to 4-(4-aminophenoxy)aniline

  • Follow the reduction procedure outlined in Step 2 of Protocol 1, using 4-(4-nitrophenoxy)aniline as the starting material.

Step 3: Acetylation of 4-(4-aminophenoxy)aniline

  • Dissolve 4-(4-aminophenoxy)aniline in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base like triethylamine.

  • Cool the mixture to 0 °C.

  • Slowly add one equivalent of acetyl chloride or acetic anhydride.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthetic Pathway via Reduction of Nitro Precursor

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction N-phenylacetamide N-phenylacetamide N-(4-nitrophenyl)acetamide N-(4-nitrophenyl)acetamide N-phenylacetamide->N-(4-nitrophenyl)acetamide HNO3, H2SO4 N-(4-nitrophenyl)acetamide_2 N-(4-nitrophenyl)acetamide Product N-[4-(4-aminophenoxy)phenyl]acetamide N-(4-nitrophenyl)acetamide_2->Product Fe/HCl or Zn/HCl G Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Product_Loss Product Loss During Workup? Low_Yield->Product_Loss Side_Reactions Significant Side Reactions? Low_Yield->Side_Reactions Check_TLC Check TLC for Starting Material Incomplete_Reaction->Check_TLC Optimize_Workup Optimize Extraction/Neutralization Product_Loss->Optimize_Workup Analyze_Byproducts Analyze Impurity Profile (e.g., LC-MS) Side_Reactions->Analyze_Byproducts Increase_Time_Temp Increase Reaction Time/Temp Check_TLC->Increase_Time_Temp Yes Improve_Reagents Improve Reagent Quality Check_TLC->Improve_Reagents Yes Adjust_pH Adjust pH Carefully Optimize_Workup->Adjust_pH Yes Modify_Stoichiometry Modify Stoichiometry/Addition Rate Analyze_Byproducts->Modify_Stoichiometry Yes

Caption: A troubleshooting decision tree for addressing low product yield.

References

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1035-1038. [Link]

  • Process for the purification of p-aminophenol. (1984).
  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. ResearchGate. [Link]

  • Li, Y., et al. (2018). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 23(10), 2598. [Link]

  • Nigar, A., Akhter, Z., & Tahir, M. N. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2485. [Link]

  • Nigar, A., Akhter, Z., & Tahir, M. N. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. ResearchGate. [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. (2022). Open Access Journals. [Link]

  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. (1983).
  • Solved Synthesis of N-(4-hydroxyphenyl)jacetamide:. (2018). Chegg.com. [Link]

  • N-(4-Hydroxyphenyl)acetamide. (2008). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide

Welcome to the technical support center for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[4-(4-aminophenoxy)phenyl]acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis from the laboratory to an industrial setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.

Introduction and Reaction Overview

N-[4-(4-aminophenoxy)phenyl]acetamide is a key intermediate in various chemical syntheses. Its structure, featuring both a primary amine and an acetamide group on a diphenyl ether scaffold, makes it a versatile building block. A primary synthetic route is the selective mono-acetylation of 4,4'-oxydianiline (also known as 4-(4-aminophenoxy)aniline).

The core challenge in scaling up this synthesis lies in achieving high selectivity for the mono-acetylated product while minimizing the formation of the di-acetylated byproduct, N,N'-(oxydi-4,1-phenylene)diacetamide. Controlling reaction conditions is paramount to ensure high yield and purity.

Below is the general reaction scheme for the selective acetylation.

reaction_scheme cluster_reactants Reactants cluster_products Products reactant1 4,4'-Oxydianiline (4-(4-aminophenoxy)aniline) product1 N-[4-(4-aminophenoxy)phenyl]acetamide (Desired Product) reactant1->product1 Selective Acetylation byproduct Acetic Acid reactant2 Acetic Anhydride reactant2->product1 troubleshooting_flowchart problem Problem Encountered low_yield Low Yield of Desired Product problem->low_yield high_impurity High Levels of Di-acetylated Impurity problem->high_impurity color_issue Product is Colored (Not Off-White) problem->color_issue cause1 Incomplete Reaction low_yield->cause1 cause2 Poor Temperature Control (Too Low) low_yield->cause2 cause3 Excess Acetic Anhydride high_impurity->cause3 cause4 Inefficient Mixing high_impurity->cause4 cause5 Oxidation of Amine color_issue->cause5 cause6 Ineffective Purification color_issue->cause6 solution1 Confirm completion with TLC/HPLC. Increase reaction time or temperature moderately. cause1->solution1 cause2->solution1 solution2 Ensure accurate stoichiometry (1.0-1.05 eq). Use slow, controlled addition of anhydride. cause3->solution2 solution3 Improve agitation. On scale-up, ensure reagent is dispersed quickly to avoid 'hot spots' of high concentration. cause4->solution3 solution4 Run reaction under an inert atmosphere (Nitrogen or Argon). cause5->solution4 solution5 Optimize recrystallization solvent system. Consider a charcoal treatment. cause6->solution5

Caption: Troubleshooting flowchart for the synthesis scale-up.

Detailed Troubleshooting Q&A

Question: My reaction yield is consistently low, and analytical monitoring (TLC/HPLC) shows a significant amount of unreacted 4,4'-oxydianiline. What should I do?

Answer: Low yields with unreacted starting material typically point to two main causes:

  • Insufficient Reaction Time or Temperature: The acetylation may be sluggish under your current conditions.

    • Causality: Amide formation requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the reaction will not proceed to completion.

    • Troubleshooting:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

      • Increase Reaction Time: Extend the reaction time at the current temperature, taking samples periodically to check for completion.

      • Moderate Temperature Increase: If extending the time is ineffective, consider a modest increase in temperature (e.g., in 10°C increments). Be cautious, as higher temperatures can also promote the formation of the di-acetylated byproduct.

  • Reagent Purity/Activity: The acetic anhydride may have degraded.

    • Causality: Acetic anhydride can hydrolyze to acetic acid upon exposure to moisture, rendering it ineffective as an acetylating agent.

    • Troubleshooting:

      • Use Fresh Reagent: Always use a fresh, unopened bottle of acetic anhydride or one that has been stored properly under inert gas.

      • Assay the Reagent: If in doubt, the purity of the acetic anhydride can be assayed by standard titration methods.

Question: My final product is contaminated with significant levels of the di-acetylated impurity, N,N'-(oxydi-4,1-phenylene)diacetamide. How can I improve selectivity?

Answer: This is the most common challenge in this synthesis. Formation of the di-acetylated product is usually due to an excess of the acetylating agent, either globally or locally.

  • Incorrect Stoichiometry: Using more than a slight excess of acetic anhydride will drive the reaction towards the di-acetylated product.

    • Causality: Even though the second amine is deactivated, Le Chatelier's principle dictates that a high concentration of acetic anhydride will eventually force the second, less favorable acetylation to occur.

    • Troubleshooting:

      • Verify Calculations: Double-check all calculations for molar equivalents.

      • Reduce Reagent: Use a stoichiometric amount or only a very slight excess (1.0 to 1.05 equivalents) of acetic anhydride.

  • Poor Mixing/Slow Dispersion: On a larger scale, if the acetic anhydride is not dispersed quickly, localized areas of high concentration can form, leading to di-acetylation before the reagent has a chance to react with the remaining starting material.

    • Causality: The reaction rate can be faster than the mixing rate, causing the mono-acetylated product in the immediate vicinity of the addition to react again before the anhydride disperses throughout the reactor.

    • Troubleshooting:

      • Increase Agitation: Ensure vigorous stirring during the addition of acetic anhydride.

      • Sub-surface Addition: For large reactors, consider adding the acetic anhydride below the surface of the reaction mixture to promote rapid dispersion.

      • Slow, Controlled Addition: Add the acetic anhydride dropwise or via a syringe pump over an extended period to maintain a low instantaneous concentration.

Question: The isolated product has a pink or brown discoloration. What is the cause and how can it be removed?

Answer: Discoloration is typically due to the oxidation of the aromatic amine functionalities.

  • Exposure to Air at Elevated Temperatures: Aromatic amines are susceptible to air oxidation, which forms highly colored impurities. [1] * Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly susceptible to oxidation, a process often catalyzed by trace metals and accelerated by heat and light.

    • Troubleshooting:

      • Inert Atmosphere: Conduct the entire process, from reaction to filtration, under an inert atmosphere of nitrogen or argon. This is crucial during scale-up. [1] 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification:

    • Activated Charcoal: During the recrystallization step, you can perform a hot filtration over a small amount of activated charcoal to adsorb colored impurities. Use with caution, as it can also adsorb some of your product.

    • Recrystallization: A carefully chosen recrystallization solvent system will help to leave colored impurities in the mother liquor.

Detailed Experimental Protocol (Illustrative Scale-Up)

This protocol describes the selective mono-acetylation of 4,4'-oxydianiline. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
4,4'-Oxydianiline101-80-4200.24
Acetic Anhydride108-24-7102.09
Glacial Acetic Acid64-19-760.05
Ethanol (200 Proof)64-17-546.07
Deionized Water7732-18-518.02
Activated Carbon (decolorizing)7440-44-012.01

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.

  • Addition funnel or syringe pump for controlled addition.

  • Filtration apparatus (Buchner funnel or Nutsche filter).

  • Vacuum oven.

Step-by-Step Procedure:

  • Reactor Setup and Inerting:

    • Set up the reactor system and ensure it is clean and dry.

    • Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Charging Reactants:

    • To the reactor, charge 4,4'-oxydianiline (1.0 kg, 4.99 mol).

    • Add glacial acetic acid (5.0 L) as the solvent. The acid serves to both solubilize the starting material and act as a mild catalyst.

    • Stir the mixture at room temperature (20-25°C) until all the diamine has dissolved.

  • Acetylation Reaction:

    • In the addition funnel, add acetic anhydride (510 g, 1.02 eq, 5.00 mol).

    • Begin to add the acetic anhydride dropwise to the stirred solution of the diamine. Control the addition rate to maintain the internal temperature between 25-35°C. The reaction is exothermic.

    • The total addition time should be approximately 2-3 hours.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.

  • In-Process Control (IPC): Reaction Completion:

    • Carefully take a small sample from the reaction mixture.

    • Analyze the sample by TLC or HPLC to confirm the absence (or minimal presence, e.g., <1%) of the 4,4'-oxydianiline starting material.

    • TLC System: Silica gel, 50:50 Ethyl Acetate:Hexane mobile phase, visualize under UV light (254 nm).

    • HPLC System (Illustrative): C18 column, mobile phase gradient of acetonitrile and water with 0.1% formic acid, UV detection at 254 nm. [2]

  • Product Precipitation:

    • Once the reaction is complete, slowly add deionized water (10.0 L) to the reaction mixture over 1-2 hours with vigorous stirring. This will cause the product to precipitate out of the solution.

    • Cool the resulting slurry to 0-5°C and stir for at least 1 hour to maximize precipitation.

  • Isolation and Washing:

    • Isolate the crude product by filtration.

    • Wash the filter cake thoroughly with deionized water (2 x 2.0 L) until the filtrate is neutral (pH ~7) to remove acetic acid.

    • Wash the cake with a small amount of cold ethanol (1.0 L) to remove residual water and some impurities.

  • Purification by Recrystallization:

    • Transfer the crude solid to a clean, inerted reactor.

    • Add ethanol (approx. 8-10 L per kg of crude product).

    • Heat the mixture to reflux (approx. 78°C) with stirring until all the solid dissolves.

    • Optional: If the solution is colored, cool it slightly, add activated carbon (1% w/w), stir for 15 minutes, and perform a hot filtration to remove the carbon.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Cool the mixture further to 0-5°C and hold for 2 hours.

    • Filter the purified product, wash the cake with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C until a constant weight is achieved.

Expected Yield: 80-90% Appearance: Off-white to light beige crystalline solid.

Quality Control and Analytical Methods

Ensuring the purity of the final product is critical. The following methods are recommended for quality control.

Physicochemical Properties:

PropertyN-[4-(4-aminophenoxy)phenyl]acetamide (Product)N,N'-(oxydi-4,1-phenylene)diacetamide (Impurity)
Molecular Formula C₁₄H₁₄N₂O₂C₁₆H₁₆N₂O₃
Molecular Weight 242.27 g/mol [1]284.31 g/mol [3]
Appearance Off-white crystalline solidColorless solid
CAS Number 2687-41-4 [1]3070-86-8 [3]

High-Performance Liquid Chromatography (HPLC) for Purity Assay:

This method can be used to separate and quantify the starting material, product, and di-acetylated impurity.

ParameterRecommended Conditions
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a starting method and may require optimization for your specific system and impurity profile.

References

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Patel, B. K., Naik, S., & Bhattacharjya, G. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC, 2004(i), 55-63. Available at: [Link]

  • Wang, J., et al. (2003). Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters, 5(19), 3423-3425. Available at: [Link]

  • PubChem. N-[4-(4-aminophenoxy)phenyl]acetamide. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 4,4'-Oxybisacetanilide. National Center for Biotechnology Information. Available at: [Link]

  • Smajlagić, A., & Srabović, M. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research (IJSR), 11(10), 1034-1038. Available at: [Link]

  • Wikipedia. (n.d.). 4,4'-Oxydianiline. Available at: [Link]

  • Nigar, A., Akhter, Z., & Tahir, M. N. (2012). N-[4-(4-Nitrophenoxy)phenyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(8), o2485. Available at: [Link]

  • Houghtaling, J., et al. (2024). N,N′-[Oxybis(benzene-4,1-diyl)]diacetamide. IUCrData, 9(5). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to N-[4-(4-aminophenoxy)phenyl]acetamide: A Comparative Analysis Against Benchmark Diamines for High-Performance Polymers

For Distribution to Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Advanced Diamine Monomers In the relentless pursuit of superior polymer properties, the judicious selection and...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Advanced Diamine Monomers

In the relentless pursuit of superior polymer properties, the judicious selection and design of monomers are paramount. Aromatic diamines are a cornerstone in the synthesis of high-performance polymers such as polyimides and poly(amide-imide)s, prized for their exceptional thermal stability, mechanical robustness, and chemical resistance.[1] The archetypal diamine, 4,4'-oxydianiline (ODA), has long been a benchmark in these applications.[2] However, the evolving demands of industries from aerospace to microelectronics necessitate the exploration of novel diamines with tailored functionalities.

This guide introduces N-[4-(4-aminophenoxy)phenyl]acetamide, a structurally modified analog of ODA, and presents a framework for its comparative evaluation. The introduction of an acetamide group presents an intriguing modification, potentially altering intermolecular interactions, processability, and the final properties of derived polymers. We will delve into a head-to-head comparison with established isomers, 4,4'-oxydianiline (ODA) and 3,4'-oxydianiline (3,4'-ODA), providing the theoretical basis and experimental protocols for a comprehensive assessment.

Chapter 1: The Diamine Candidates: A Structural Overview

The performance of a polymer is intrinsically linked to the chemical structure of its monomeric building blocks.[3] The diamines under consideration share a common diphenyl ether core but differ in the nature and position of their functional groups.

  • N-[4-(4-aminophenoxy)phenyl]acetamide (Ac-ODA): The subject of our investigation, Ac-ODA, is a derivative of ODA featuring an acetamide group on one of the phenyl rings. This modification introduces a potential site for hydrogen bonding and alters the electronic nature of the adjacent amine group.

  • 4,4'-Oxydianiline (ODA): The industry-standard, ODA is a symmetrical molecule with amino groups in the para positions, leading to linear and rigid polymer chains.[4] This linearity is a key contributor to the high thermal stability and mechanical strength of ODA-based polyimides.[2]

  • 3,4'-Oxydianiline (3,4'-ODA): An asymmetrical isomer of ODA, 3,4'-ODA has one amino group in the para position and the other in the meta position.[5] This asymmetry disrupts the packing of polymer chains, which can enhance solubility and processability, albeit sometimes at the expense of thermal stability compared to its symmetrical counterpart.[6]

Below is a visual representation of the chemical structures of the diamine candidates.

cluster_Ac_ODA N-[4-(4-aminophenoxy)phenyl]acetamide (Ac-ODA) cluster_ODA 4,4'-Oxydianiline (ODA) cluster_3_4_ODA 3,4'-Oxydianiline (3,4'-ODA) Ac_ODA ODA 3_4_ODA cluster_synthesis Ac-ODA Synthesis Workflow Start 4-Aminophenol + 4-Nitrofluorobenzene Step1 Synthesis of N-[4-(4-nitrophenoxy)phenyl]acetamide Start->Step1 Step2 Catalytic Hydrogenation (Reduction) Step1->Step2 Purification Recrystallization Step2->Purification End High-Purity Ac-ODA Purification->End cluster_polyimide_synthesis Polyimide Synthesis Workflow Monomers Diamine + Dianhydride in DMAc Polyamic_Acid Formation of Poly(amic acid) Monomers->Polyamic_Acid Casting Film Casting Polyamic_Acid->Casting Imidization Thermal Imidization Casting->Imidization Film Polyimide Film Imidization->Film

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-[4-(4-aminophenoxy)phenyl]acetamide

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N-[4--(4-aminophenoxy)phenyl]acetamide, a compound used in various research and development applications. Due to the limited availability of specific toxicological and environmental data for this compound, this guide is predicated on a cautious approach, treating the substance as hazardous based on the known risks associated with its structural components: aromatic amines and acetamides.

Hazard Assessment: A Precautionary Approach
  • Aromatic Amines: This class of compounds is known for its potential carcinogenicity and toxicity.[1] Many aromatic amines are readily absorbed through the skin and can pose long-term health risks. Furthermore, they can be toxic to aquatic life, making their release into the environment a significant concern.[2]

  • Acetamide: Acetamide and its derivatives have been associated with irritation to the skin, eyes, and respiratory tract. Some acetamides are also suspected carcinogens.

Given these associations, it is prudent to handle N-[4-(4-aminophenoxy)phenyl]acetamide as a hazardous substance, implementing disposal procedures that mitigate risks to personnel and the environment.

Regulatory Framework for Hazardous Waste Disposal

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][4][5][6] It is imperative that all disposal activities comply with federal, state, and local regulations.

While a specific RCRA waste code has not been assigned to N-[4-(4-aminophenoxy)phenyl]acetamide, it would likely be classified as hazardous based on its characteristics or as part of a listed waste stream if it meets certain criteria. For instance, wastes from the production of aniline and its derivatives are considered hazardous under specific EPA waste codes.[4]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe and compliant disposal of N-[4-(4-aminophenoxy)phenyl]acetamide.

Proper identification and segregation of chemical waste are critical to prevent hazardous reactions and ensure appropriate disposal.[7]

  • Designated Waste Container: Establish a dedicated and clearly labeled hazardous waste container for N-[4-(4-aminophenoxy)phenyl]acetamide and any materials contaminated with it.

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Contaminated Materials: Any items that have come into direct contact with N-[4-(4-aminophenoxy)phenyl]acetamide, such as personal protective equipment (PPE), weigh boats, and contaminated glassware, must be disposed of as hazardous waste.

Proper container selection and management are essential for the safe accumulation of hazardous waste.

  • Container Type: Use a container that is compatible with N-[4-(4-aminophenoxy)phenyl]acetamide. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-[4-(4-aminophenoxy)phenyl]acetamide," and a clear indication of the hazards (e.g., "Toxic," "Potential Carcinogen").

  • Container Integrity: Keep the container closed at all times except when adding waste. Store it in a designated satellite accumulation area or a central hazardous waste storage area that is secure and has secondary containment.

When handling N-[4-(4-aminophenoxy)phenyl]acetamide waste, appropriate PPE is mandatory to minimize exposure.

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory If handling powders or creating aerosols, a NIOSH-approved respirator may be necessary.

Due to its chemical nature and the potential hazards associated with aromatic amines, the recommended disposal method for N-[4-(4-aminophenoxy)phenyl]acetamide is incineration .

  • Licensed Hazardous Waste Facility: The waste must be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF) for incineration.[7]

  • High-Temperature Incineration: This method ensures the complete destruction of the organic compound, minimizing the risk of environmental contamination. The combustion of aromatic amines can produce a range of harmful organic compounds, including dioxins, necessitating controlled, high-temperature incineration with appropriate flue gas treatment.[2]

  • Landfill Prohibition: Direct landfilling of untreated N-[4-(4-aminophenoxy)phenyl]acetamide is not recommended due to its potential to leach into the soil and groundwater.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-[4-(4-aminophenoxy)phenyl]acetamide.

DisposalWorkflow Disposal Workflow for N-[4-(4-aminophenoxy)phenyl]acetamide cluster_0 On-Site Waste Management cluster_1 Final Disposition A Generate N-[4-(4-aminophenoxy)phenyl]acetamide Waste B Characterize as Hazardous Waste (Precautionary Principle) A->B C Segregate from Incompatible Wastes B->C D Select & Label Approved Hazardous Waste Container C->D E Accumulate in Designated Area D->E F Arrange for Pickup by Licensed Hazardous Waste Hauler E->F G Transport to Permitted TSDF F->G H High-Temperature Incineration G->H I Landfill (Not Recommended)

Caption: Decision workflow for the disposal of N-[4-(4-aminophenoxy)phenyl]acetamide.

Spill and Emergency Procedures

In the event of a spill, immediately alert personnel in the area and evacuate if necessary. Follow your institution's established spill response procedures. For a small spill of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container. For larger spills, or if you are not trained in spill response, contact your EHS department immediately.

By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of N-[4-(4-aminophenoxy)phenyl]acetamide, upholding the principles of laboratory safety and protecting our shared environment.

References

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. WIT Transactions on Ecology and The Environment, Vol 192. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Code. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]

  • Salim, S. R. S. (2021). Treatment of amine wastes generated in industrial processes. IOP Conference Series: Materials Science and Engineering, 1092, 012051. [Link]

  • Ohio Environmental Protection Agency. Waste Codes. [Link]

  • Collect and Recycle. Amine Disposal For Businesses. [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]

  • Google Patents. (2010).
  • PubChem. N-[4-(4-aminophenoxy)phenyl]acetamide. [Link]

  • National Toxicology Program. (2021). 4-Aminobiphenyl. In 15th Report on Carcinogens. National Institutes of Health. [Link]

Sources

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